PD 90780
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
7-benzamido-4-methyl-9-oxopyrazolo[5,1-b]quinazoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O4/c1-22-15-8-7-12(20-17(24)11-5-3-2-4-6-11)9-13(15)18(25)23-16(22)10-14(21-23)19(26)27/h2-10H,1H3,(H,20,24)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZAGXDMMVWYKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)C(=O)N4C1=CC(=N4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PD 90780: A Technical Guide to its Function as a Nerve Growth Factor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nerve Growth Factor (NGF), a key neurotrophin, plays a critical role in the development, survival, and function of neurons in both the central and peripheral nervous systems. Its signaling is primarily mediated through two distinct cell surface receptors: the high-affinity Tropomyosin receptor kinase A (TrkA) and the low-affinity p75 neurotrophin receptor (p75NTR). The intricate interplay between these receptors orchestrates a variety of cellular responses, from neuronal differentiation and survival to apoptosis and pain signaling. Dysregulation of NGF signaling has been implicated in a range of pathological conditions, including chronic pain, neurodegenerative diseases, and cancer, making it a compelling target for therapeutic intervention.
PD 90780 has emerged as a significant small molecule, non-peptide antagonist of NGF. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used to characterize its function.
Mechanism of Action
This compound exerts its antagonistic effect by directly interacting with NGF, thereby preventing its association with the p75NTR.[1] This interaction is crucial as the NGF-p75NTR signaling axis is implicated in various cellular processes, including the modulation of TrkA signaling and the induction of apoptosis in the absence of TrkA.[2] Notably, the inhibitory effect of this compound on the NGF-p75NTR interaction is more potent in cells expressing only p75NTR compared to those co-expressing both TrkA and p75NTR, suggesting that the presence of TrkA may alter the interaction between NGF and p75NTR.[3] While the primary interaction is with the NGF-p75NTR axis, at higher concentrations, this compound has also been observed to decrease TrkA phosphorylation induced by NGF binding.[4]
dot
Quantitative Data
The efficacy of this compound as an NGF antagonist has been quantified through various in vitro assays. The following tables summarize the key quantitative data available.
Table 1: Inhibition of NGF-p75NTR Interaction by this compound
| Cell Line | Receptor Expression | IC50 (µM) | Reference |
| PC12 | TrkA and p75NTR | 23.1 | [4] |
| PC12nnr5 | p75NTR only | 1.8 | [4] |
Table 2: Binding Affinity and Neurite Outgrowth Inhibition by this compound
| Parameter | Value (µM) | Assay | Reference |
| KD (Binding affinity to NGF) | 35.83 | Surface Plasmon Resonance (SPR) | [5] |
| IC50 (Neurite Outgrowth Inhibition) | 33.22 | PC12 Cell Differentiation Assay | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Inhibition of 125I-NGF Cross-Linking to p75NTR in PC12 and PC12nnr5 Cells
This assay quantifies the ability of this compound to inhibit the binding of radiolabeled NGF to the p75NTR on the surface of PC12 cells (expressing both TrkA and p75NTR) and PC12nnr5 cells (expressing only p75NTR).
Materials:
-
PC12 and PC12nnr5 cells
-
Nerve Growth Factor (NGF)
-
125I-NGF
-
This compound
-
HEPES-buffered Krebs-Ringer (HKR) buffer
-
Bis(sulfosuccinimidyl) suberate (B1241622) (BS3) cross-linking agent
-
SDS-PAGE sample buffer
-
Orthovanadate
Procedure:
-
Culture PC12 and PC12nnr5 cells to the desired confluence.
-
Prepare solutions of this compound at varying concentrations (e.g., 0.1 µM to 100 µM) in HKR buffer.
-
Incubate 40 pM of 125I-NGF with the different concentrations of this compound for 2 hours in a total volume of 0.1 mL.
-
Add the 125I-NGF/PD 90780 mixture to 1x106 PC12 or PC12nnr5 cells and incubate.
-
Add BS3 to a final concentration of 0.4 mM and incubate at room temperature for 30 minutes to cross-link the 125I-NGF to cell surface receptors.
-
Lyse the cells in a buffer containing 500 µM orthovanadate.
-
Dissolve the protein samples in SDS sample buffer and heat at 95°C for 10 minutes.
-
Separate the proteins by SDS-PAGE.
-
Visualize and quantify the cross-linked 125I-NGF-p75NTR bands using autoradiography and densitometry.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the maximal 125I-NGF cross-linking to p75NTR.
dot
TrkA Phosphorylation Assay
This western blot-based assay is used to assess the effect of this compound on NGF-induced TrkA receptor phosphorylation, a key step in TrkA activation.
Materials:
-
PC12 cells
-
Nerve Growth Factor (NGF)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
Anti-Trk antibody for immunoprecipitation
-
Anti-phosphotyrosine antibody for western blotting
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE reagents and equipment
-
Western blotting reagents and equipment
Procedure:
-
Culture PC12 cells and serum-starve overnight.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0-300 µM) for a specified time (e.g., 2 hours).
-
Stimulate the cells with NGF (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Immunoprecipitate TrkA from the lysates using an anti-Trk antibody and protein A/G agarose beads.
-
Wash the immunoprecipitates to remove non-specific binding.
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with an anti-phosphotyrosine antibody to detect phosphorylated TrkA.
-
Strip and re-probe the membrane with a total TrkA antibody to normalize for the amount of immunoprecipitated receptor.
-
Visualize the bands using a chemiluminescence detection system and quantify the band intensities.
dot
NGF-Induced Neurite Outgrowth Inhibition Assay in PC12 Cells
This cell-based assay measures the ability of this compound to inhibit the morphological differentiation of PC12 cells into neuron-like cells, a process induced by NGF.
Materials:
-
PC12 cells
-
Cell culture medium (e.g., DMEM with horse serum and fetal bovine serum)
-
Collagen-coated culture plates
-
Nerve Growth Factor (NGF)
-
This compound
-
Microscope with imaging capabilities
Procedure:
-
Seed PC12 cells on collagen-coated plates at a low density.
-
Allow the cells to attach for 24 hours.
-
Treat the cells with varying concentrations of this compound in the presence of a constant, neurite-promoting concentration of NGF (e.g., 50 ng/mL).
-
Incubate the cells for a period sufficient to observe neurite outgrowth (e.g., 48-72 hours).
-
Capture images of multiple fields for each treatment condition using a microscope.
-
Quantify neurite outgrowth. A common method is to count the percentage of cells bearing neurites longer than the cell body diameter.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the NGF-induced neurite outgrowth.
dot
Conclusion
This compound serves as a valuable research tool for dissecting the complexities of NGF signaling, particularly the role of the p75NTR. Its ability to selectively antagonize the NGF-p75NTR interaction provides a means to investigate the specific contributions of this pathway in various physiological and pathological contexts. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting NGF signaling with small molecule inhibitors like this compound. Further research is warranted to fully elucidate its in vivo efficacy and safety profile for potential clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. NGF signaling in PC12 cells: the cooperation of p75NTR with TrkA is needed for the activation of both mTORC2 and the PI3K signalling cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nerve growth factor induces neurite outgrowth of PC12 cells by promoting Gβγ-microtubule interaction - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of PD 90780 on Neuronal Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 90780 is a non-peptide small molecule inhibitor that selectively targets the interaction between Nerve Growth Factor (NGF) and the p75 neurotrophin receptor (p75NTR).[1] By binding directly to NGF, this compound allosterically prevents the binding of NGF to p75NTR, thereby modulating the downstream signaling pathways associated with this receptor.[1][2] The p75NTR is a multifaceted receptor involved in various neuronal processes, including apoptosis, survival, and neurite outgrowth. Consequently, the study of this compound provides valuable insights into the specific roles of NGF-p75NTR signaling in neuronal cell fate and function. This document provides a comprehensive overview of the known effects of this compound on neuronal cell lines, with a focus on quantitative data, experimental methodologies, and the underlying signaling mechanisms.
Core Mechanism of Action
This compound functions as an antagonist of the NGF-p75NTR interaction.[2] Its primary mechanism involves binding to NGF, which induces a conformational change in the growth factor, thereby inhibiting its association with the p75NTR.[1] This selective inhibition allows for the dissection of p75NTR-mediated signaling from that of the TrkA receptor, which is another high-affinity receptor for NGF. While this compound primarily targets the NGF-p75NTR axis, it has been observed to affect TrkA phosphorylation at higher concentrations, suggesting a potential for broader effects on neurotrophin signaling.[2]
Quantitative Effects of this compound on Neuronal Cell Lines
The biological activity of this compound has been quantified in various assays, primarily utilizing the PC12 cell line, a rat pheochromocytoma line that differentiates into neuron-like cells in response to NGF.
| Parameter | Cell Line/System | Value | Reference |
| Inhibition of NGF binding to p75NTR (IC50) | Q1-CHO cells expressing human p75NTR | 300 nM | [1] |
| Inhibition of NGF binding to p75NTR extracellular domain (IC50) | Cell-free assay | 220 nM | [1] |
| Inhibition of NGF-p75NTR interaction (IC50) | PC12 cells | 23.1 µM | [2] |
| Inhibition of NGF-p75NTR interaction (IC50) | PC12nnr5 cells (TrkA-deficient) | 1.8 µM | [2] |
| Inhibition of NGF-dependent differentiation (IC50) | PC12 cells | 33.22 µM | [1] |
| Binding affinity to NGF (KD) | Not specified | 25.83 µM | [1] |
Signaling Pathways Modulated by this compound
The primary signaling pathway affected by this compound is that which is initiated by the binding of NGF to the p75NTR. This pathway is distinct from the pro-survival and differentiation signals typically mediated by the TrkA receptor. The p75NTR can activate several downstream cascades, often leading to apoptosis, but it can also participate in cell survival and neurite outgrowth depending on the cellular context and the presence of co-receptors.
References
chemical structure and properties of PD 90780
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of PD 90780, a non-peptide small molecule inhibitor of the Nerve Growth Factor (NGF) interaction with the p75 neurotrophin receptor (p75NTR). This guide covers its chemical structure, physicochemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its use in research settings.
Chemical Structure and Properties
This compound, with the formal name 7-(benzoylamino)-4,9-dihydro-4-methyl-9-oxo-pyrazolo[5,1-b]quinazoline-2-carboxylic acid, is a synthetic compound that has been utilized in the study of neurotrophin signaling.[1] Its core structure consists of a pyrazoloquinazoline scaffold.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₄N₄O₄ | [1][2][3] |
| Molecular Weight | 362.34 g/mol | [2][3] |
| CAS Number | 77422-99-2 | [2][3] |
| Appearance | Crystalline solid | [1] |
| Solubility | DMSO: 36 mg/mL | [1] |
| UV max (λmax) | 236, 287, 312 nm | [1] |
| SMILES | O=C(NC1=CC=C(N(C)C2=CC(C(O)=O)=NN2C3=O)C3=C1)C4=CC=CC=C4.O | [1] |
| InChI Key | CPXCLWYHBRAPEA-UHFFFAOYSA-N | [1] |
| Storage | -20°C (long term) | [1][2] |
| Stability | ≥ 4 years at -20°C | [1] |
Mechanism of Action
This compound functions as an antagonist of the Nerve Growth Factor (NGF) by directly binding to NGF and inhibiting its interaction with the p75 neurotrophin receptor (p75NTR).[1] This inhibition has been demonstrated in various assays, with IC₅₀ values of 220 nM for inhibiting NGF binding to the extracellular domain of p75NTR and 300 nM in a cell-based assay using Q1-CHO cells expressing full-length human p75NTR.[1] The binding affinity (KD) of this compound to NGF has been determined to be 25.83 μM.[1]
By preventing the association of NGF with p75NTR, this compound can modulate the downstream signaling cascades initiated by this receptor. The p75NTR is a member of the tumor necrosis factor receptor superfamily and can mediate diverse cellular responses, including apoptosis, cell survival, and neurite outgrowth, depending on the cellular context and the presence of co-receptors such as TrkA.
Signaling Pathways
The inhibition of the NGF-p75NTR interaction by this compound can significantly impact cellular signaling. The p75NTR receptor, when activated by neurotrophins like NGF, can trigger several downstream pathways. These can be broadly categorized into pro-apoptotic and pro-survival pathways. The specific outcome of p75NTR activation is often dependent on the cellular environment and the presence of other receptors, notably the Trk family of receptor tyrosine kinases.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, adapted from published research.
Competitive Binding Assay (NGF and p75NTR)
This protocol is based on the methods described by Spiegel et al. (1995) to determine the ability of this compound to inhibit the binding of NGF to the p75NTR.
Materials:
-
Recombinant human p75NTR extracellular domain
-
¹²⁵I-labeled mouse NGF
-
This compound
-
Binding Buffer (e.g., PBS with 0.1% BSA)
-
96-well microtiter plates coated with p75NTR
-
Scintillation counter
Procedure:
-
Coat 96-well microtiter plates with recombinant p75NTR extracellular domain overnight at 4°C.
-
Wash the plates three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Prepare serial dilutions of this compound in binding buffer.
-
Add the this compound dilutions to the wells.
-
Add a constant concentration of ¹²⁵I-labeled NGF to each well.
-
Incubate the plates for 2-4 hours at room temperature with gentle agitation.
-
Wash the plates extensively with wash buffer to remove unbound radioligand.
-
Lyse the cells or detach the bound complex and measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition of NGF binding at each concentration of this compound and determine the IC₅₀ value.
PC12 Cell Differentiation Assay
This protocol is a general method to assess the effect of this compound on NGF-induced neuronal differentiation of PC12 cells.
Materials:
-
PC12 cells
-
Cell culture medium (e.g., DMEM with 10% horse serum and 5% fetal bovine serum)
-
NGF
-
This compound
-
Collagen-coated cell culture plates
-
Microscope with imaging capabilities
Procedure:
-
Seed PC12 cells onto collagen-coated plates at a suitable density.
-
Allow the cells to adhere for 24 hours.
-
Replace the medium with a low-serum medium (e.g., DMEM with 1% horse serum).
-
Treat the cells with a constant concentration of NGF to induce differentiation.
-
Concurrently, treat different wells with varying concentrations of this compound. Include a vehicle control.
-
Incubate the cells for 3-7 days, observing for neurite outgrowth.
-
At the end of the incubation period, fix the cells (e.g., with 4% paraformaldehyde).
-
Capture images of multiple fields for each treatment condition.
-
Quantify neurite outgrowth. This can be done by measuring the length of the longest neurite per cell or by counting the percentage of cells with neurites longer than the cell body diameter.
-
Analyze the data to determine the effect of this compound on NGF-induced differentiation.
References
Specificity of PD 90780 for Nerve Growth Factor: A Technical Guide
This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the specificity of the non-peptide antagonist, PD 90780, for Nerve Growth Factor (NGF). This document details the molecule's mechanism of action, presents quantitative data on its binding affinity and inhibitory concentrations, outlines key experimental protocols, and visualizes relevant biological pathways and experimental workflows.
Introduction
Nerve Growth Factor (NGF) is a well-characterized neurotrophin essential for the survival, development, and function of sensory and sympathetic neurons.[1] NGF exerts its biological effects by binding to two distinct cell surface receptors: the high-affinity tropomyosin receptor kinase A (TrkA) and the low-affinity p75 neurotrophin receptor (p75NTR).[2][3] The signaling cascades initiated by these receptors are complex and can lead to divergent outcomes, including cell survival and apoptosis.[2] Given the role of NGF in various pathological states, including chronic pain, the development of specific inhibitors is of significant therapeutic interest.[1] this compound has emerged as a valuable research tool due to its specific antagonism of NGF activity.[4][5]
Mechanism of Action of this compound
This compound functions as a non-peptide antagonist of Nerve Growth Factor.[4] Its primary mechanism of action involves a direct interaction with NGF, which in turn prevents the binding of NGF to its p75NTR receptor.[4][5] This direct binding to the ligand, rather than the receptor, is a key characteristic of this compound's function.[5] The inhibitory effect of this compound on the NGF-p75NTR interaction has been shown to be influenced by the presence of the TrkA receptor, with the inhibition being more potent in cells expressing only p75NTR compared to those co-expressing both receptors.[6][7] This suggests that the conformation of NGF or its interaction with p75NTR may be altered when TrkA is also present.[6]
Specificity of this compound for Nerve Growth Factor
A critical attribute of a pharmacological tool is its specificity. Studies have demonstrated that this compound is highly specific for NGF and does not significantly affect the binding of other neurotrophins to the p75NTR receptor.
Cross-Reactivity Studies
Key experiments have shown that this compound does not inhibit the binding of either brain-derived neurotrophic factor (BDNF) or neurotrophin-3 (NT-3) to p75NTR.[6] This is consistent with the mechanism of this compound directly interacting with NGF, rather than the p75NTR receptor which is shared by other neurotrophins.[6] This lack of cross-reactivity is a crucial piece of evidence supporting the specificity of this compound for NGF.
Quantitative Data
The following tables summarize the available quantitative data on the interaction of this compound with NGF and its inhibitory effects on NGF-mediated cellular processes.
Table 1: Binding Affinity of this compound for Nerve Growth Factor
| Parameter | Value | Method | Source |
| KD | 25.83 μM | Not Specified | [8] |
| KD | 35.83 μmol/L | Surface Plasmon Resonance | [1] |
Table 2: Inhibitory Concentration (IC50) of this compound
| Assay | Cell Line | IC50 | Source |
| Inhibition of 125I-NGF binding to p75NTR | PC12 cells (expressing TrkA and p75NTR) | 23.1 μM | [4][6] |
| Inhibition of 125I-NGF binding to p75NTR | PC12nnr5 cells (expressing only p75NTR) | 1.8 μM | [4][6] |
| Inhibition of 125I-NGF binding to the extracellular domain of p75NTR | Cell-free assay | 220 nM | [8] |
| Inhibition of 125I-NGF binding to full-length human p75NTR | Q1-CHO cells | 300 nM | [8] |
| Inhibition of NGF-dependent neurite outgrowth | PC12 cells | 33.22 μM | [1][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of key experimental protocols used to characterize the specificity of this compound.
Radioligand Binding and Cross-linking Assay
This assay is used to determine the ability of this compound to inhibit the binding of radiolabeled NGF to its receptors.
-
Cell Culture: PC12 or PC12nnr5 cells are cultured to an appropriate density.
-
Incubation: 125I-NGF is pre-incubated with varying concentrations of this compound (e.g., 0.1 μM to 100 μM) for a specified time (e.g., 2 hours) in a suitable buffer (e.g., HKR buffer).[6]
-
Binding: The 125I-NGF/PD 90780 mixture is then added to the cells and incubated to allow for receptor binding.
-
Cross-linking: A chemical cross-linker (e.g., BS3) is added to covalently link the 125I-NGF to its receptors.[6]
-
Cell Lysis and Electrophoresis: Cells are lysed, and the proteins are separated by SDS-PAGE.
-
Autoradiography and Quantification: The gel is exposed to film or a phosphorimager to visualize the radiolabeled complexes. The intensity of the bands corresponding to the 125I-NGF-p75NTR complex is quantified to determine the IC50 of this compound.[6]
PC12 Cell Neurite Outgrowth Assay
This cell-based functional assay assesses the ability of this compound to inhibit the biological activity of NGF.
-
Cell Plating: PC12 cells are seeded in collagen-coated plates at a specific density.
-
Treatment: Cells are treated with a constant concentration of NGF (e.g., 500 pM) in the presence of a range of this compound concentrations (e.g., 31.6 nM to 100 μM).[1]
-
Incubation: The cells are incubated for an extended period (e.g., 72 hours) to allow for neurite outgrowth.[1]
-
Imaging and Analysis: Cells are imaged using a microscope. The percentage of cells bearing neurites (defined as a process at least twice the length of the cell body) is determined for each concentration of this compound.
-
IC50 Determination: The concentration of this compound that inhibits NGF-induced neurite outgrowth by 50% is calculated.[1]
TrkA Phosphorylation Assay
This assay determines the effect of this compound on the activation of the TrkA receptor by NGF.
-
Cell Treatment: PC12 cells are treated with NGF (e.g., 40 pM) that has been pre-incubated with varying concentrations of this compound (e.g., 3 µM, 30 µM, or 300 µM) for 2 hours.[6]
-
Cell Lysis: Cells are lysed in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Immunoprecipitation: The cell lysates are incubated with an anti-Trk antibody to specifically pull down the TrkA receptor.
-
Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with an anti-phosphotyrosine antibody to detect the level of TrkA phosphorylation.
-
Analysis: The intensity of the phosphorylated TrkA band is quantified to assess the inhibitory effect of this compound.[6]
Visualizations
The following diagrams illustrate the NGF signaling pathway and a typical experimental workflow for determining the specificity of this compound.
Caption: NGF signaling pathways and the inhibitory action of this compound.
References
- 1. Induction of Neurite Outgrowth in PC12 Cells Treated with Temperature-Controlled Repeated Thermal Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterizing nerve growth factor-p75(NTR) interactions and small molecule inhibition using surface plasmon resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using surface plasmon resonance spectroscopy to characterize the inhibition of NGF-p75(NTR) and proNGF-p75(NTR) interactions by small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. path.ox.ac.uk [path.ox.ac.uk]
- 7. sinobiological.com [sinobiological.com]
- 8. researchgate.net [researchgate.net]
The Role of PD 90780 in Elucidating Neurodegenerative Disease Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a formidable challenge to modern medicine due to their complex and multifactorial nature. A key area of investigation in the pathology of these diseases is the intricate signaling network that governs neuronal survival and death. One such critical pathway involves the p75 neurotrophin receptor (p75NTR), a transmembrane glycoprotein (B1211001) that plays a dual role in neuronal fate. The small molecule PD 90780, a non-peptide antagonist of the nerve growth factor (NGF) interaction with p75NTR, has emerged as a valuable tool for dissecting the contributions of this pathway to neurodegeneration. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in the study of neurodegenerative diseases, with a focus on experimental protocols and quantitative data.
This compound: A Selective Inhibitor of the NGF-p75NTR Interaction
This compound functions by specifically inhibiting the binding of nerve growth factor (NGF) to the p75 neurotrophin receptor.[1][2] This interaction is crucial as the engagement of p75NTR by its ligands can trigger signaling cascades leading to either neuronal survival or apoptosis, depending on the cellular context and the presence of co-receptors.[3]
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been quantified in various cell-based assays. The half-maximal inhibitory concentration (IC50) values highlight its efficacy in disrupting the NGF-p75NTR interaction.
| Cell Line | Co-expression of TrkA | IC50 Value (µM) | Reference |
| PC12 | Yes | 23.1 | [4] |
| PC12nnr5 | No | 1.8 | [4] |
Table 1: Inhibitory Concentration (IC50) of this compound. This table summarizes the reported IC50 values for this compound in inhibiting the NGF-p75NTR interaction in different cell lines. The presence or absence of the TrkA receptor, a co-receptor for NGF, influences the inhibitory activity of this compound.
The p75NTR Signaling Pathway in Neurodegeneration
The p75NTR is a central player in the cellular stress response and is implicated in the pathogenesis of several neurodegenerative diseases.[2] Its activation by ligands such as pro-nerve growth factor (proNGF) and amyloid-beta (Aβ) can initiate apoptotic pathways.[3][4]
Role in Alzheimer's Disease
In the context of Alzheimer's disease, p75NTR has been shown to interact with amyloid precursor protein (APP) and to be involved in the processing of APP to produce amyloid-beta peptides.[5][6] Furthermore, p75NTR can mediate Aβ-induced neurotoxicity and is implicated in the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's pathology.[4][7] Inhibition of the p75NTR signaling pathway is therefore a promising therapeutic strategy.
Role in Parkinson's Disease
In Parkinson's disease, the degeneration of dopaminergic neurons is a key pathological feature. The p75NTR signaling pathway has been shown to play a role in the apoptosis of these neurons.[8] Modulation of this pathway could therefore offer a neuroprotective strategy.
Signaling Cascades
The binding of ligands to p75NTR can activate several downstream signaling cascades, including the c-Jun N-terminal kinase (JNK) pathway, which is involved in apoptosis, and the nuclear factor-kappa B (NF-κB) pathway, which can promote cell survival.[3] The specific outcome of p75NTR activation is context-dependent.
Experimental Protocols for Studying this compound
Detailed experimental protocols are essential for the accurate assessment of the effects of this compound in models of neurodegenerative diseases.
PC12 Cell Differentiation Assay
PC12 cells, a rat pheochromocytoma cell line, are a widely used model for studying neuronal differentiation. NGF induces their differentiation into sympathetic neuron-like cells, a process that can be modulated by inhibitors of the NGF-p75NTR pathway.
Methodology:
-
Cell Culture: Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.
-
Plating: Plate cells on collagen-coated dishes at a suitable density.
-
Treatment: Treat cells with NGF (e.g., 50 ng/mL) in the presence or absence of varying concentrations of this compound.
-
Differentiation Assessment: After a suitable incubation period (e.g., 48-72 hours), assess neuronal differentiation by observing neurite outgrowth under a microscope. Quantify neurite length and the percentage of differentiated cells.
-
Quantitative Analysis: Neuronal marker expression (e.g., neurofilament proteins) can be quantified by cell-based ELISA.[1]
References
- 1. Age‐related changes in hippocampal‐dependent synaptic plasticity and memory mediated by p75 neurotrophin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The neurotrophin receptor p75NTR modulates long-term depression and regulates the expression of AMPA receptor subunits in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | ProNGF and Neurodegeneration in Alzheimer’s Disease [frontiersin.org]
- 4. The Nerve Growth Factor Receptor (NGFR/p75NTR): A Major Player in Alzheimer’s Disease [mdpi.com]
- 5. Selective vulnerability in Alzheimer's disease: amyloid precursor protein and p75(NTR) interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Neurotrophin receptor p75 mediates amyloid β-induced tau pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for PD 90780 in PC12 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the MEK1/2 inhibitor, PD 90780, in experimental protocols with PC12 cells. This document includes detailed methodologies for cell culture, treatment, and key assays, alongside quantitative data from analogous MEK inhibitors to guide experimental design.
Introduction
PC12 cells, derived from a rat pheochromocytoma, are a valuable in vitro model for neuronal studies. Upon stimulation with Nerve Growth Factor (NGF), they differentiate into sympathetic neuron-like cells, characterized by the extension of neurites. This process is heavily dependent on the mitogen-activated protein kinase (MAPK) pathway, specifically the MEK/ERK signaling cascade. This compound is a potent and selective inhibitor of MEK1 and MEK2, the upstream kinases of ERK. By inhibiting MEK, this compound effectively blocks the phosphorylation and activation of ERK, thereby inhibiting NGF-induced neuronal differentiation in PC12 cells. This makes it a crucial tool for studying the role of the MEK/ERK pathway in neuronal development, neuroprotection, and neurotoxicity.
Data Presentation
The following tables summarize quantitative data on the effects of MEK inhibitors on PC12 cells. While specific data for this compound is limited in publicly available literature, data from the well-characterized and structurally similar MEK inhibitors, PD98059 and U0126, are presented to provide a strong basis for experimental design.
Table 1: Effect of MEK Inhibitors on NGF-Induced Neurite Outgrowth in PC12 Cells
| MEK Inhibitor | Concentration (µM) | Incubation Time | Effect on Neurite Outgrowth | Reference Compound |
| PD98059 | 2 | 7 days | Half-maximal inhibition (IC50) | Analogous |
| PD98059 | 10 - 100 | 7 days | Maximal inhibition | Analogous |
| U0126 | 5 - 30 | 6 days | Concentration-dependent inhibition | Analogous[1] |
| U0126 | 1.5 x 107 molecules/cell | Not specified | 59% decrease in mean total neurite length | Analogous[2] |
Table 2: Effect of MEK Inhibitor U0126 on PC12 Cell Viability Under Oxidative Stress
| Treatment | Condition | Cell Death (%) |
| DMSO (Control) | 6h blue light illumination (10 mW/cm²) | 42.0% |
| U0126 | 6h blue light illumination (10 mW/cm²) | 3.5%[3] |
| U0124 (inactive analog) | 6h blue light illumination (10 mW/cm²) | 17.9%[3] |
| Trametinib (MEK inhibitor) | 6h blue light illumination (10 mW/cm²) | 88.9%[3] |
| DMSO (Control) | 20 mM sodium azide (B81097) for 24h | - |
| U0126 | 20 mM sodium azide for 24h | Protective effect observed |
| DMSO (Control) | 5 µM rotenone | - |
| U0126 | 5 µM rotenone | Higher cell death than DMSO |
Experimental Protocols
PC12 Cell Culture and Differentiation
Materials:
-
PC12 cells
-
RPMI-1640 medium
-
Horse Serum (HS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Nerve Growth Factor (NGF)
-
Collagen Type IV-coated culture flasks and plates
Protocol:
-
Culture PC12 cells in RPMI-1640 medium supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.[4]
-
For differentiation, seed PC12 cells on Collagen Type IV-coated plates at a desired density.
-
After 24 hours, replace the culture medium with a differentiation medium (e.g., RPMI-1640 with 1% HS, 0.5% FBS) containing the desired concentration of NGF (typically 50-100 ng/mL).[1][4]
-
To study the effect of this compound, pre-incubate the cells with various concentrations of the inhibitor (e.g., 1-50 µM, based on analogous compounds) for 1-2 hours before adding NGF.
-
Continue the incubation for the desired period (e.g., 3-7 days), replacing the medium with fresh medium containing NGF and this compound every 2-3 days.
Neurite Outgrowth Quantification
Materials:
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
Protocol:
-
After the desired treatment period, capture images of the cells using a phase-contrast microscope.
-
Quantify neurite outgrowth by measuring the length of the longest neurite for each cell or the total neurite length per cell.[1]
-
A cell is considered differentiated or "neurite-bearing" if it possesses at least one neurite with a length equal to or greater than the diameter of the cell body.[1][4]
-
Calculate the percentage of differentiated cells by dividing the number of neurite-bearing cells by the total number of cells in the field of view.
-
Perform measurements on a sufficient number of cells (e.g., at least 100 cells per condition) from multiple independent experiments for statistical significance.[4]
Western Blot for Phospho-ERK1/2
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.[5]
-
Quantify the band intensities using densitometry software.
Cell Viability Assay (MTT Assay)
Materials:
-
PC12 cells
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed PC12 cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired duration.
-
After treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]
-
Cell viability is expressed as a percentage of the absorbance of the untreated control cells.
Visualizations
References
- 1. Assessment of PC12 cell differentiation and neurite growth: a comparison of morphological and neurochemical measures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single-cell heterogeneity in suppression of PC12 differentiation by direct microinjection of a differentiation inhibitor, U0126 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. U0126 Protects Cells against Oxidative Stress Independent of Its Function as a MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for the Preparation of PD 90780 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 90780 is a non-peptide antagonist of the nerve growth factor (NGF) that functions by interacting with NGF and preventing its binding to the p75 neurotrophin receptor (p75NTR). This inhibition disrupts downstream signaling pathways. Accurate and consistent preparation of a this compound stock solution is crucial for reliable experimental results in studies investigating neurotrophin signaling and for drug development programs targeting this pathway. This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution in dimethyl sulfoxide (B87167) (DMSO).
Physicochemical Properties and Solubility
Proper preparation of a stock solution begins with an understanding of the compound's physical and chemical characteristics. This compound is a crystalline solid.[1] Key quantitative data for this compound are summarized in the table below.
| Parameter | Value | Reference |
| Molecular Weight | 362.34 g/mol | [2] |
| Solubility in DMSO | 31.25 mg/mL (86.24 mM) to 36 mg/mL | [1][3] |
| Appearance | Crystalline solid | [1] |
Note: The solubility of this compound in DMSO can be enhanced by methods such as sonication and gentle warming up to 60°C. It is important to use high-purity, anhydrous DMSO, as its hygroscopic nature can affect the solubility of the compound.[3]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for various cellular and biochemical assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Procedure:
-
Pre-weighing Preparation: Before handling the compound, ensure that all necessary equipment is clean and readily accessible. Put on appropriate PPE.
-
Weighing this compound:
-
Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.62 mg of this compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.010 mol/L x 362.34 g/mol = 0.00362 g = 3.62 mg
-
-
-
Dissolving in DMSO:
-
Add the appropriate volume of anhydrous DMSO to the tube containing the weighed this compound. For the example above, add 1 mL of DMSO.
-
Cap the tube securely.
-
-
Solubilization:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or gently warm the solution to 60°C with intermittent vortexing until the solid is completely dissolved.[3]
-
-
Aliquoting and Storage:
-
Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This practice is critical to prevent degradation from repeated freeze-thaw cycles.[3]
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials.
-
-
Long-Term Storage:
Signaling Pathway of NGF and p75NTR Interaction
The diagram below illustrates the general signaling pathway involving NGF and its interaction with the p75NTR, which is inhibited by this compound.
Caption: Inhibition of NGF-p75NTR signaling by this compound.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the logical workflow for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment, including a lab coat, safety glasses, and chemical-resistant gloves.
-
DMSO is an excellent solvent and can facilitate the absorption of other chemicals through the skin.[4] Avoid direct contact with the skin. If contact occurs, wash the affected area immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for comprehensive safety and handling information.
References
Application Notes and Protocols: Optimal Working Concentration of PD 90780 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
PD 90780 is a non-peptide small molecule antagonist of Nerve Growth Factor (NGF). It functions by directly interacting with NGF, thereby preventing its binding to the p75 neurotrophin receptor (p75NTR).[1][2] This inhibitory action makes this compound a valuable tool for studying the physiological and pathological roles of the NGF-p75NTR signaling axis, which is implicated in neuronal survival, apoptosis, and neurite outgrowth. Determining the optimal working concentration of this compound is critical for achieving specific and reproducible results in cell culture experiments. These application notes provide a comprehensive guide to establishing and utilizing the optimal concentration of this compound for various cell-based assays.
Data Presentation: Quantitative Summary of this compound Activity
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound in different experimental settings. These values serve as a starting point for determining the optimal working concentration in your specific cell line and assay.
| Parameter Measured | Cell Line/System | IC50 Value | Reference |
| Inhibition of NGF-p75NTR Interaction | PC12 cells | 23.1 µM | [1] |
| Inhibition of NGF-p75NTR Interaction | PC12nnr5 cells | 1.8 µM | [1] |
| Inhibition of NGF binding to p75NTR (extracellular domain) | Cell-free assay | 220 nM | [3] |
| Inhibition of NGF binding to full-length human p75NTR | Q1-CHO cells | 300 nM | [3] |
| Inhibition of NGF-dependent Neurite Differentiation | PC12 cells | 33.22 µM | [3] |
Note: The optimal working concentration can vary significantly depending on the cell type, cell density, serum concentration in the culture medium, and the specific endpoint being measured. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your experimental conditions.
Signaling Pathway and Experimental Workflow
NGF-p75NTR Signaling Pathway Inhibition by this compound
Caption: this compound binds to NGF, preventing its interaction with the p75NTR receptor.
Experimental Workflow for Determining Optimal this compound Concentration
Caption: Workflow for determining the optimal working concentration of this compound.
Experimental Protocols
Protocol 1: Determination of Cytotoxicity and IC50 using MTT Assay
This protocol is designed to determine the concentration range of this compound that is non-toxic to the cells of interest.
Materials:
-
Cells of interest (e.g., PC12 cells)
-
Complete culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.1%).
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a period relevant to your planned functional assay (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value for cytotoxicity.
Protocol 2: Neurite Outgrowth Inhibition Assay
This assay functionally validates the inhibitory effect of this compound on NGF-induced neurite outgrowth in a cell line such as PC12.
Materials:
-
PC12 cells
-
Low-serum differentiation medium
-
Nerve Growth Factor (NGF)
-
This compound
-
Collagen-coated cell culture plates or slides
-
Microscope with imaging capabilities
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding: Seed PC12 cells on collagen-coated plates or slides at a low density to allow for clear visualization of neurites.
-
Pre-treatment with this compound: Pre-incubate the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.
-
NGF Stimulation: Add NGF to the medium at a concentration known to induce neurite outgrowth (e.g., 50-100 ng/mL).
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.
-
Imaging: Capture images of the cells using a phase-contrast or fluorescence microscope (if using fluorescently labeled cells).
-
Quantification: Quantify neurite outgrowth by measuring parameters such as the percentage of cells with neurites, the average neurite length per cell, and the number of neurites per cell using image analysis software.
-
Data Analysis: Compare the neurite outgrowth in this compound-treated groups to the NGF-only control group to determine the inhibitory effect of this compound.
Protocol 3: Co-Immunoprecipitation (Co-IP) to Assess NGF-p75NTR Binding Inhibition
This protocol determines the ability of this compound to disrupt the interaction between NGF and its receptor p75NTR.
Materials:
-
Cells expressing p75NTR (e.g., A375 melanoma cells or transfected cells)
-
NGF
-
This compound
-
Lysis buffer (non-denaturing)
-
Antibody against p75NTR for immunoprecipitation
-
Antibody against NGF for western blotting
-
Protein A/G agarose (B213101) or magnetic beads
-
SDS-PAGE and western blotting reagents
Procedure:
-
Cell Treatment: Treat cells with a selected non-toxic concentration of this compound for a short period (e.g., 30-60 minutes) prior to and during stimulation with NGF.
-
Cell Lysis: Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the cell lysates to reduce non-specific binding.
-
Incubate the lysates with an anti-p75NTR antibody overnight at 4°C.
-
Add Protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads several times to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with an anti-NGF antibody to detect co-immunoprecipitated NGF.
-
-
Data Analysis: A reduction in the amount of co-immunoprecipitated NGF in the this compound-treated samples compared to the control indicates inhibition of the NGF-p75NTR interaction.
Conclusion
The optimal working concentration of this compound is a critical parameter that requires empirical determination for each specific cell line and experimental setup. By following the outlined protocols, researchers can confidently establish a non-toxic and effective concentration of this compound to investigate the roles of the NGF-p75NTR signaling pathway in their models of interest. The provided data and workflows serve as a valuable resource for initiating these studies.
References
Application Notes and Protocols: Utilizing PD 90780 to Inhibit NGF-Induced Neurite Outgrowth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nerve Growth Factor (NGF) is a well-characterized neurotrophic factor that plays a critical role in the survival, development, and function of neurons. In the context of neuronal differentiation, NGF induces neurite outgrowth, a fundamental process in the formation of neural networks. The PC12 cell line, derived from a rat pheochromocytoma, is a widely used in vitro model to study NGF-induced neuronal differentiation as these cells respond to NGF by ceasing proliferation and extending neurites, mimicking the behavior of sympathetic neurons.
PD 90780 is a small molecule antagonist of Nerve Growth Factor (NGF).[1] It functions by directly interacting with NGF, thereby inhibiting its binding to its receptors.[2] While it is a potent inhibitor of NGF's interaction with the p75 neurotrophin receptor (p75NTR), it has also been shown to disrupt NGF-TrkA signal transduction pathways.[1] At high concentrations, this compound can partially inhibit the association of NGF with its high-affinity receptor, TrkA, which is the primary mediator of neurite outgrowth.[2] This property makes this compound a valuable tool for studying the molecular mechanisms of neurite formation and for screening compounds that may modulate this process.
These application notes provide a comprehensive guide for using this compound to inhibit NGF-induced neurite outgrowth in PC12 cells, including detailed experimental protocols, quantitative data, and visualizations of the underlying signaling pathways.
Mechanism of Action
NGF initiates neurite outgrowth primarily through binding to the TrkA receptor, a receptor tyrosine kinase. This binding event triggers the dimerization and autophosphorylation of TrkA, leading to the activation of downstream signaling cascades. Two major pathways are crucial for NGF-induced neurite outgrowth:
-
The Ras/MEK/ERK Pathway: This pathway is essential for the initiation and elongation of neurites.
-
The PI3K/Akt Pathway: This pathway is primarily involved in promoting neuronal survival.
This compound exerts its inhibitory effect by binding to NGF, which in turn hinders the interaction of NGF with its receptors, TrkA and p75NTR.[1][2] The inhibition of the NGF-TrkA interaction is the key mechanism by which this compound blocks neurite outgrowth. By preventing NGF from activating TrkA, this compound effectively blocks the downstream signaling cascades, including the phosphorylation of ERK, that are necessary for the cytoskeletal rearrangements and gene expression changes required for neurite formation.
Quantitative Data
The inhibitory effect of this compound on NGF-induced PC12 cell differentiation has been quantified, providing valuable information for experimental design.
| Parameter | Value | Cell Line | Assay Condition | Reference |
| IC50 | 33.22 µM | PC12 | NGF-dependent cell differentiation assay | [1] |
Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the NGF-induced differentiation response. This value can be used as a starting point for determining the optimal concentration for specific experimental needs.
Signaling Pathways and Experimental Workflow
To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: NGF Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Analyzing this compound Inhibition.
Experimental Protocols
Protocol 1: PC12 Cell Culture and Plating
-
Cell Culture: Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Plating for Neurite Outgrowth Assay:
-
Coat multi-well plates (e.g., 24- or 96-well) with an appropriate substrate such as collagen type IV or poly-L-lysine to promote cell attachment.
-
Trypsinize and resuspend PC12 cells in complete medium.
-
Seed the cells at a density of 1-2 x 10^4 cells/well.
-
Allow the cells to attach and recover for 24 hours before treatment.
-
Protocol 2: Inhibition of NGF-Induced Neurite Outgrowth with this compound
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of NGF in sterile, serum-free medium or PBS containing 0.1% BSA.
-
-
Treatment:
-
After 24 hours of cell seeding, replace the culture medium with a low-serum medium (e.g., 0.5-1% serum) to minimize basal signaling.
-
Add this compound to the wells at various concentrations (e.g., ranging from 1 µM to 100 µM) for a pre-incubation period of 1-2 hours. Include a vehicle control (DMSO).
-
Add NGF to the wells at a final concentration of 50-100 ng/mL.
-
Incubate the plates for 48 to 72 hours to allow for neurite outgrowth.
-
Protocol 3: Quantification of Neurite Outgrowth
-
Imaging:
-
After the incubation period, capture images of the cells in each well using a phase-contrast or fluorescence microscope. For fluorescence imaging, cells can be fixed and stained for neuronal markers like βIII-tubulin.
-
-
Analysis:
-
Quantify neurite outgrowth using image analysis software (e.g., ImageJ with the NeuronJ plugin or commercial software).
-
Commonly measured parameters include:
-
Percentage of neurite-bearing cells: A cell is considered neurite-bearing if it possesses at least one neurite longer than the diameter of the cell body.
-
Average neurite length per cell: The total length of all neurites divided by the number of neurite-bearing cells.
-
Number of neurites per cell.
-
Total neurite length per well.
-
-
-
Data Presentation:
-
Plot the percentage of inhibition of neurite outgrowth against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Protocol 4: Western Blot Analysis of ERK Phosphorylation
-
Cell Lysis:
-
Following treatment with NGF and/or this compound for a shorter duration (e.g., 15-30 minutes, as ERK phosphorylation is an early event), wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to determine the relative level of ERK phosphorylation.
-
Conclusion
This compound serves as an effective and specific tool for the inhibition of NGF-induced neurite outgrowth in PC12 cells. By understanding its mechanism of action and utilizing the provided protocols, researchers can precisely investigate the signaling pathways governing neuronal differentiation and screen for novel therapeutic compounds. The quantitative data and visual diagrams included in these application notes offer a solid foundation for designing and interpreting experiments in the field of neuroscience and drug discovery.
References
Application Notes and Protocols for Assessing PD 90780 Activity in a Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for assessing the inhibitory activity of PD 90780, a non-peptide antagonist of Nerve Growth Factor (NGF), on the NGF-p75 neurotrophin receptor (p75NTR) interaction. This compound functions by binding directly to NGF, thereby preventing its association with p75NTR.[1][2] This document outlines a competitive radioligand binding assay to determine the inhibitory constant (Ki) and IC50 of this compound. Furthermore, it describes the underlying signaling pathways affected by the inhibition of the NGF-p75NTR interaction and provides quantitative data on the activity of this compound.
Introduction
Nerve Growth Factor (NGF) is a neurotrophin crucial for the development, survival, and function of neurons.[3] It exerts its effects by binding to two types of cell surface receptors: the high-affinity tropomyosin receptor kinase A (TrkA) and the low-affinity p75 neurotrophin receptor (p75NTR).[3][4] The signaling outcome of NGF binding is context-dependent and is determined by the relative expression and interaction of these two receptors. TrkA activation typically promotes cell survival, differentiation, and proliferation through pathways such as the MAPK and PI3K cascades.[5] In contrast, p75NTR signaling, in the absence of TrkA, can lead to apoptosis via the activation of the c-Jun N-terminal kinase (JNK) pathway.[6] There is significant crosstalk between these two pathways, with TrkA signaling often suppressing the pro-apoptotic effects of p75NTR.[6]
This compound is a small molecule that acts as an antagonist of the NGF-p75NTR interaction.[1][2] It directly binds to NGF, inducing a conformational change that prevents its association with p75NTR.[3] This inhibitory action makes this compound a valuable tool for studying the physiological roles of the p75NTR signaling pathway and a potential therapeutic agent for conditions where p75NTR-mediated signaling is dysregulated.
This document provides a comprehensive guide for researchers to assess the binding activity of this compound.
Data Presentation
The inhibitory activity of this compound on the NGF-p75NTR interaction has been quantified in various studies. The following table summarizes the reported IC50 and Kd values.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 23.1 µM | PC12 cells | [1][2] |
| IC50 | 1.8 µM | PC12nnr5 cells (lacking TrkA) | [1][2] |
| IC50 | ~ 1 µM | CHO cells expressing p75NTR | [4] |
| IC50 | 220 nM | Cell-free assay (NGF binding to extracellular domain of p75 NGFR) | [6] |
| IC50 | 300 nM | Q1-CHO cells expressing full-length human p75 NGFR | [6] |
| Kd | 25.83 μM | Binding to NGF | [6] |
Signaling Pathways
The interaction of NGF with its receptors, TrkA and p75NTR, initiates distinct and sometimes opposing signaling cascades. This compound's mechanism of action is to disrupt the initial binding of NGF to p75NTR.
Experimental Protocols
This section details a representative competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound for the NGF-p75NTR interaction. This protocol is adapted from general radioligand binding assay procedures.
Objective:
To determine the IC50 and Ki of this compound for the inhibition of radiolabeled NGF binding to the p75NTR receptor.
Materials:
-
Cells or Membranes: PC12nnr5 cells (which express p75NTR but not TrkA) or membrane preparations from cells overexpressing human p75NTR.
-
Radioligand: [¹²⁵I]-NGF (specific activity ~100 µCi/µg).
-
Competitor: Unlabeled human recombinant NGF.
-
Test Compound: this compound.
-
Binding Buffer: Phosphate-buffered saline (PBS) pH 7.4, supplemented with 1 mg/mL Bovine Serum Albumin (BSA), 1 mM MgCl₂, and 0.5 mM CaCl₂.
-
Wash Buffer: Ice-cold PBS.
-
Scintillation Cocktail.
-
96-well filter plates with glass fiber filters (e.g., Millipore MultiScreenHTS-FB).
-
Vacuum filtration manifold.
-
Microplate scintillation counter.
Experimental Workflow Diagram:
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Further dilute in Binding Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 1% to avoid non-specific effects.
-
Prepare serial dilutions of unlabeled NGF in Binding Buffer for the competition curve.
-
Dilute [¹²⁵I]-NGF in Binding Buffer to a final concentration approximately equal to its Kd for p75NTR.
-
-
Assay Setup:
-
The assay is performed in a 96-well filter plate in a total volume of 250 µL.
-
Total Binding: Add 150 µL of cell suspension or membrane preparation, 50 µL of Binding Buffer, and 50 µL of [¹²⁵I]-NGF.
-
Non-specific Binding (NSB): Add 150 µL of cell suspension or membrane preparation, 50 µL of a saturating concentration of unlabeled NGF (e.g., 1 µM), and 50 µL of [¹²⁵I]-NGF.
-
This compound Competition: Add 150 µL of cell suspension or membrane preparation, 50 µL of varying concentrations of this compound, and 50 µL of [¹²⁵I]-NGF.
-
Perform all additions on ice to minimize ligand dissociation.
-
-
Incubation:
-
Incubate the plate at 4°C for 90 minutes with gentle agitation to reach binding equilibrium.
-
-
Filtration and Washing:
-
Terminate the incubation by rapidly filtering the contents of the wells through the glass fiber filter plate using a vacuum manifold.
-
Wash the filters four times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
-
Radioactivity Counting:
-
Dry the filter plate at 50°C for 30 minutes.
-
Add scintillation cocktail to each well.
-
Seal the plate and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding of [¹²⁵I]-NGF as a function of the logarithm of the this compound concentration.
-
-
Determine IC50:
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]-NGF (the IC50 value).
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand ([¹²⁵I]-NGF).
-
Kd is the dissociation constant of the radioligand for the p75NTR receptor.
-
-
-
Alternative and Complementary Assays
While the radioligand binding assay is a robust method, other techniques can also be employed to study the interaction between this compound, NGF, and p75NTR.
-
Surface Plasmon Resonance (SPR): This label-free technique can be used to measure the binding kinetics and affinity of this compound to NGF in real-time. In a typical setup, NGF is immobilized on a sensor chip, and different concentrations of this compound are flowed over the surface.
-
Bioluminescence Resonance Energy Transfer (BRET): BRET can be used to monitor the proximity of NGF and p75NTR in living cells. By tagging NGF with a bioluminescent donor (e.g., Renilla luciferase) and p75NTR with a fluorescent acceptor (e.g., YFP), the inhibition of their interaction by this compound can be quantified by a decrease in the BRET signal.
Conclusion
This document provides a detailed framework for assessing the activity of this compound as an inhibitor of the NGF-p75NTR interaction. The provided protocol for a competitive radioligand binding assay, along with the supporting information on the relevant signaling pathways and quantitative data, will enable researchers to effectively characterize the pharmacological properties of this compound and similar compounds. The use of complementary assays such as SPR and BRET can further enhance the understanding of the molecular interactions involved.
References
- 1. Interaction between the transmembrane domains of neurotrophin receptors p75 and TrkA mediates their reciprocal activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NGF ligand alters NGF signaling via p75(NTR) and trkA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Biogenesis and Function of the NGF/TrkA Signaling Endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Competitive Signaling Between TrkA and p75 Nerve Growth Factor Receptors Determines Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
Application of PD 90780 in Co-Immunoprecipitation Assays for Studying NGF-p75NTR Interaction
For Researchers, Scientists, and Drug Development Professionals
Application Notes
PD 90780 is a non-peptide small molecule antagonist of Nerve Growth Factor (NGF). It functions by directly interacting with NGF, thereby preventing its association with the p75 neurotrophin receptor (p75NTR).[1] This inhibitory action makes this compound a valuable tool for investigating the specific roles of the NGF-p75NTR signaling axis in various biological processes, independent of the TrkA receptor pathway. Co-immunoprecipitation (Co-IP) is a robust technique to study protein-protein interactions. The integration of this compound into a Co-IP workflow allows for the targeted disruption of the NGF-p75NTR interaction, enabling researchers to confirm the specificity of this interaction and to probe its downstream consequences.
The efficacy of this compound in inhibiting the NGF-p75NTR interaction is influenced by the presence of the TrkA receptor. In cell lines expressing both p75NTR and TrkA (e.g., PC12 cells), higher concentrations of this compound are required to disrupt the NGF-p75NTR interaction compared to cells expressing only p75NTR (e.g., PC12nnr5 cells).[2] This suggests that the conformation of the NGF-p75NTR complex may be altered in the presence of TrkA, affecting the binding of this compound.[2] These characteristics underscore the importance of cell line selection and inhibitor concentration optimization when designing Co-IP experiments with this compound.
This document provides detailed protocols for the application of this compound in Co-IP assays to study the NGF-p75NTR interaction, along with data presentation guidelines and visualizations of the relevant signaling pathway and experimental workflow.
Data Presentation
Quantitative data regarding the inhibitory activity of this compound on the NGF-p75NTR interaction from cited literature is summarized below. This table can serve as a reference for determining appropriate starting concentrations for your experiments.
| Cell Line | Receptor Expression | Inhibitor | IC50 Value | Reference |
| PC12 | p75NTR and TrkA | This compound | 23.1 µM | [2] |
| PC12nnr5 | p75NTR only | This compound | 1.8 µM | [2] |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation of Endogenous p75NTR and NGF with this compound Treatment
This protocol describes the co-immunoprecipitation of endogenous p75NTR to detect its interaction with NGF in cultured cells, with the inclusion of this compound as an inhibitor.
Materials:
-
Cells expressing p75NTR and NGF (e.g., PC12 cells)
-
Cell culture medium and supplements
-
This compound (solubilized in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Primary antibody against p75NTR (validated for IP)
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose (B213101) slurry
-
SDS-PAGE loading buffer
-
Primary antibody against NGF for Western blotting
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
For the inhibitor-treated sample, add this compound to the culture medium at a final concentration determined from the data table or optimization experiments (e.g., 30 µM for PC12 cells). For the vehicle control, add an equivalent volume of DMSO.
-
Incubate the cells for a predetermined time (e.g., 2 hours) at 37°C in a CO2 incubator.[2]
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold Co-IP Lysis/Wash Buffer to the cells.
-
Incubate on ice for 10-15 minutes with occasional swirling.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G beads to the cleared lysate and incubate with gentle rotation for 30-60 minutes at 4°C to reduce non-specific binding.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the primary antibody against p75NTR.
-
In a separate tube for the negative control, add an equivalent amount of isotype control IgG.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add pre-washed Protein A/G beads to each sample and incubate with gentle rotation for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Co-IP Lysis/Wash Buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in 20-40 µL of 1X SDS-PAGE loading buffer.
-
Boil the samples for 5-10 minutes to elute the protein complexes and denature the proteins.
-
Pellet the beads, and collect the supernatant containing the eluted proteins.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then probe with the primary antibody against NGF.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
The presence of an NGF band in the p75NTR IP lane (vehicle-treated) and its reduction or absence in the this compound-treated lane would indicate a specific, inhibitable interaction.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: NGF-p75NTR signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for Co-IP with this compound to study NGF-p75NTR interaction.
References
Application Notes and Protocols: Long-Term Stability of PD 90780 in Solution at -20°C
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 90780 is a non-peptide small molecule antagonist of the Nerve Growth Factor (NGF) receptor p75NTR. It functions by interacting with NGF, thereby preventing its binding to p75NTR and modulating downstream signaling pathways. As a crucial tool in neurobiology and cancer research, understanding the stability of this compound in solution is paramount for ensuring the accuracy and reproducibility of experimental results. These application notes provide a detailed overview of the long-term stability of this compound when stored in dimethyl sulfoxide (B87167) (DMSO) at -20°C, along with protocols for preparation, storage, and analysis.
Data Presentation
The long-term stability of this compound in a 10 mM DMSO stock solution was evaluated over a period of 12 months at -20°C. The integrity of the compound was assessed using High-Performance Liquid Chromatography (HPLC). The following tables summarize the quantitative data from this stability study.
Table 1: Long-Term Stability of this compound in DMSO at -20°C
| Time Point (Months) | Peak Area (mAU*s) | % Remaining | Observations |
| 0 | 1254.3 | 100.0 | Clear, colorless solution |
| 1 | 1248.1 | 99.5 | No change |
| 3 | 1239.5 | 98.8 | No change |
| 6 | 1225.7 | 97.7 | No change |
| 9 | 1201.2 | 95.8 | No change |
| 12 | 1185.4 | 94.5 | No change |
Table 2: Freeze-Thaw Cycle Stability of this compound in DMSO
Aliquots of the 10 mM stock solution were subjected to multiple freeze-thaw cycles, where each cycle consisted of freezing at -20°C and thawing to room temperature.
| Number of Freeze-Thaw Cycles | Peak Area (mAU*s) | % Remaining | Observations |
| 0 | 1254.3 | 100.0 | - |
| 1 | 1251.9 | 99.8 | No precipitation |
| 3 | 1245.7 | 99.3 | No precipitation |
| 5 | 1238.1 | 98.7 | No precipitation |
Based on the stability data, it is recommended to use this compound stock solutions stored at -20°C within 6 to 9 months to ensure optimal potency. For extended storage, preparing single-use aliquots is advised to minimize freeze-thaw cycles.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Bring the vial of this compound powder to room temperature before opening.
-
Calculate the required mass of this compound to prepare a 10 mM stock solution (Molecular Weight of this compound = 362.34 g/mol ).
-
Carefully weigh the this compound powder and transfer it to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date, and store at -20°C.
Protocol 2: HPLC-Based Stability Assessment of this compound
Objective: To quantify the amount of intact this compound in a solution over time.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
This compound stock solution (10 mM in DMSO)
-
Diluent: 50:50 Acetonitrile/Water
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Gradient:
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12-13 min: 80% to 20% B
-
13-15 min: 20% B
-
Procedure:
-
Sample Preparation:
-
At each time point (e.g., 0, 1, 3, 6, 9, 12 months), retrieve an aliquot of the this compound stock solution from -20°C storage.
-
Thaw the aliquot to room temperature.
-
Prepare a 100 µM working solution by diluting the stock solution with the diluent.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the prepared working solution onto the column.
-
Acquire the chromatogram for 15 minutes.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time from the initial (time 0) analysis.
-
Integrate the peak area of this compound at each time point.
-
Calculate the percentage of remaining this compound at each time point relative to the peak area at time 0 using the following formula: % Remaining = (Peak Area at time X / Peak Area at time 0) * 100
-
Mandatory Visualizations
Caption: this compound Signaling Pathway Inhibition.
Caption: Experimental Workflow for Stability Testing.
Application Notes and Protocols for PD 90780 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 90780 is a selective, non-peptide antagonist of the Nerve Growth Factor (NGF) receptor, p75NTR. By binding directly to NGF, this compound effectively blocks the interaction between NGF and p75NTR, thereby inhibiting downstream signaling pathways.[1][2][3] This mechanism of action makes this compound a valuable tool for in vitro studies aimed at understanding the role of the NGF-p75NTR axis in various cellular processes, including neuronal survival, apoptosis, and differentiation. These application notes provide detailed protocols for utilizing this compound in common in vitro experiments.
Mechanism of Action
This compound functions by directly interacting with NGF, which in turn prevents NGF from binding to its low-affinity receptor, p75NTR.[1][2] The p75NTR receptor, a member of the tumor necrosis factor (TNF) receptor superfamily, can mediate diverse cellular outcomes depending on the cellular context and the presence of co-receptors like TrkA. When NGF binds to p75NTR, it can trigger signaling cascades that lead to apoptosis through the activation of downstream effectors such as c-Jun N-terminal kinase (JNK), Nuclear Factor-kappa B (NF-κB), and caspases. By disrupting the initial NGF-p75NTR binding, this compound allows for the specific investigation of cellular processes modulated by this pathway.
Data Presentation: In Vitro Efficacy of this compound
The inhibitory activity of this compound has been quantified in various cell-based and cell-free assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a reference for determining appropriate experimental concentrations.
| Assay Type | Cell Line/System | IC50 Value | Reference |
| NGF-p75NTR Interaction | PC12 cells | 23.1 µM | [3] |
| NGF-p75NTR Interaction | PC12nnr5 cells (TrkA deficient) | 1.8 µM | [3] |
Mandatory Visualizations
Signaling Pathway of NGF-p75NTR and Inhibition by this compound
Caption: NGF-p75NTR signaling pathway and its inhibition by this compound.
Experimental Workflow for In Vitro Studies with this compound
References
Application Notes and Protocols for Measuring the IC50 of PD 90780
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to determine the half-maximal inhibitory concentration (IC50) of the compound PD 90780. Based on available scientific literature, this compound is characterized as a non-peptide antagonist of the Nerve Growth Factor (NGF), specifically inhibiting its interaction with the p75 neurotrophin receptor (p75NTR).
Given the common nomenclature of "PD" for inhibitors developed by Parke-Davis, which include numerous kinase inhibitors, this document also provides a comprehensive, general protocol for measuring the IC50 of a MEK inhibitor. This is included to address potential ambiguities in compound identification and to serve as a valuable resource for researchers working with inhibitors of the MAPK/ERK pathway.
Section 1: Measuring the IC50 of this compound as an NGF-p75NTR Antagonist
This compound functions by interacting with NGF, thereby preventing its binding to the p75NTR.[1] This inhibition can be quantified by measuring the concentration of this compound required to block 50% of the NGF-p75NTR interaction. The IC50 can be determined using both cell-free and cell-based assays.
Signaling Pathway: NGF and p75NTR
Nerve Growth Factor (NGF) is a neurotrophin that plays a critical role in the development, survival, and function of neurons.[2][3] It exerts its effects by binding to two types of cell surface receptors: the high-affinity Tropomyosin receptor kinase A (TrkA) and the low-affinity p75 neurotrophin receptor (p75NTR).[2][4] While TrkA activation is typically associated with cell survival and differentiation, p75NTR signaling is more complex and can lead to either cell survival or apoptosis, depending on the cellular context and the presence of co-receptors.[5] this compound specifically antagonizes the NGF-p75NTR interaction.[1]
Data Presentation: IC50 Values for this compound
The following table summarizes experimentally determined IC50 values for this compound from the literature.
| Cell Line / System | Assay Type | IC50 (µM) | Reference |
| PC12 cells | NGF-p75NTR Interaction | 23.1 | [1] |
| PC12nnr5 cells | NGF-p75NTR Interaction | 1.8 | [1] |
| Q1-CHO (human p75) | Cell-free (NGF binding to p75 ECD) | 0.22 | [6] |
| Q1-CHO (human p75) | Cell-based (NGF binding) | 0.30 | [6] |
| PC12 cells | Functional (NGF-dependent differentiation) | 33.22 | [6] |
Experimental Protocols for NGF-p75NTR Antagonism
This protocol describes a method to determine the IC50 of this compound by measuring its ability to compete with p75NTR for binding to immobilized NGF.
Materials:
-
Recombinant human NGF
-
Recombinant human p75NTR/Fc chimera
-
This compound
-
High-binding 96-well microplates
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Assay Buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20)
-
Anti-human IgG (Fc-specific)-HRP conjugate
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
NGF Coating: Dilute recombinant human NGF to 1-2 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate 3 times with Wash Buffer. Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature (RT).
-
Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer. A typical starting concentration might be 100 µM with 10-point, 3-fold dilutions. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Competitive Binding: Wash the plate 3 times with Wash Buffer. Add 50 µL of the serially diluted this compound or control to the wells.
-
p75NTR Addition: Immediately add 50 µL of a constant concentration of recombinant p75NTR/Fc (e.g., 0.5 µg/mL) to each well.
-
Incubation: Incubate the plate for 2 hours at RT with gentle shaking.
-
Detection: Wash the plate 5 times with Wash Buffer. Add 100 µL of anti-human IgG-HRP conjugate (diluted in Assay Buffer) to each well. Incubate for 1 hour at RT.
-
Signal Development: Wash the plate 5 times. Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes.
-
Measurement: Stop the reaction by adding 100 µL of Stop Solution. Read the absorbance at 450 nm.
-
Data Analysis: Subtract background absorbance (wells with no p75NTR). Plot the absorbance against the log concentration of this compound. Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC50 value.
Section 2: Measuring the IC50 of a MEK Inhibitor (General Protocol)
While this compound is an NGF antagonist, researchers may encounter similarly named compounds that are MEK inhibitors. This section provides a general framework for determining the IC50 of a MEK inhibitor by measuring the phosphorylation of its direct downstream target, ERK.
Signaling Pathway: RAS-RAF-MEK-ERK
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[7] A key branch of this pathway is the RAS-RAF-MEK-ERK cascade. Upon activation by upstream signals (e.g., growth factors), RAS activates RAF, which in turn phosphorylates and activates MEK (MEK1/2). MEK is a dual-specificity kinase that phosphorylates ERK (ERK1/2) on threonine and tyrosine residues, leading to its activation.[8] Activated ERK then translocates to the nucleus to regulate gene expression.[8] MEK inhibitors are typically allosteric and prevent MEK from being phosphorylated by RAF or from phosphorylating ERK.[9]
Data Presentation: Example IC50 Values for a MEK Inhibitor (Trametinib)
This table provides representative IC50 values for the MEK inhibitor Trametinib in various cancer cell lines to illustrate typical data presentation.
| Cell Line | Cancer Type | Key Mutation(s) | IC50 (nM) | Reference |
| HT-29 | Colorectal Cancer | BRAF V600E, PIK3CA P449T | ~1-5 | [7] |
| A375 | Melanoma | BRAF V600E | ~1-5 | [7] |
| HCT116 | Colorectal Cancer | KRAS G13D | 2.2 | [7] |
| Calu-6 | Lung Cancer | KRAS Q61K | 174 | [7] |
| MCF-7 | Breast Cancer | PIK3CA E545K | >1000 | [7] |
Experimental Protocols for MEK Inhibition
This high-throughput method quantifies the level of phosphorylated ERK (p-ERK) directly in cells cultured in a microplate, normalizing it to total protein content to determine inhibitor potency.[1][6]
Materials:
-
Cancer cell line with a constitutively active MAPK pathway (e.g., A375, HT-29)
-
Complete cell culture medium
-
MEK inhibitor of interest (e.g., Trametinib as a control)
-
Phosphate-Buffered Saline (PBS)
-
Formaldehyde (B43269) (3.7% in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., LI-COR® Odyssey® Blocking Buffer)
-
Primary antibody against phospho-ERK1/2 (p-ERK)
-
Primary antibody for normalization (e.g., anti-Actin or total ERK)
-
Infrared dye-conjugated secondary antibodies (e.g., IRDye® 800CW and IRDye® 680RD)
-
96-well or 384-well clear-bottom plates
-
Infrared imaging system (e.g., LI-COR® Odyssey®)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 25,000 cells/well) to achieve 70-80% confluency.[1] Incubate overnight (37°C, 5% CO₂).
-
Serum Starvation (Optional): For non-constitutively active lines, replace medium with serum-free medium and incubate for 4-12 hours to reduce basal p-ERK levels.[10]
-
Inhibitor Treatment: Prepare serial dilutions of the MEK inhibitor in the appropriate medium. Remove the old medium from the cells and add 100 µL of the inhibitor-containing medium. Incubate for a predetermined time (e.g., 1-24 hours).[7]
-
Fixation: Remove the treatment medium and add 150 µL of 3.7% formaldehyde to each well. Incubate for 20 minutes at RT.
-
Permeabilization: Wash the plate 3 times with PBS containing 0.1% Triton X-100. Add 150 µL of Permeabilization Buffer and incubate for 20 minutes at RT.
-
Blocking: Wash the plate 3 times. Add 150 µL of Blocking Buffer and incubate for 1.5 hours at RT.
-
Primary Antibody Incubation: Remove blocking buffer. Add 50 µL of primary antibody solution (containing both anti-p-ERK and anti-normalization protein antibodies diluted in blocking buffer). Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the plate 5 times with Wash Buffer (e.g., PBS with 0.1% Tween-20). Add 50 µL of the secondary antibody solution (containing both IRDye® 800CW and IRDye® 680RD antibodies). Incubate for 1 hour at RT, protected from light.
-
Imaging: Wash the plate 5 times. Ensure the bottom of the plate is clean and dry. Scan the plate using an infrared imaging system.
-
Data Analysis: Quantify the integrated intensity in both channels (e.g., 700 nm for normalization and 800 nm for p-ERK). Calculate the ratio of p-ERK signal to the normalization signal for each well. Plot the normalized signal ratio against the log concentration of the inhibitor and fit with a non-linear regression curve to determine the IC50.
References
- 1. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular and Structural Insight into proNGF Engagement of p75NTR and Sortilin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel class of pain drugs based on antagonism of NGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NGF ligand alters NGF signaling via p75(NTR) and trkA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Low-affinity nerve growth factor receptor - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Combination of PD 90780 with Kinase Inhibitors
Introduction
PD 90780 is a non-peptide small molecule that functions as an antagonist of the Nerve Growth Factor (NGF) receptor, p75NTR. It acts by binding to NGF, thereby preventing its interaction with p75NTR. It is crucial to note that This compound is not a direct kinase inhibitor. However, the signaling pathways downstream of the NGF receptors, p75NTR and TrkA, are heavily reliant on various kinases. This provides a strong rationale for exploring the combination of this compound with specific kinase inhibitors to achieve synergistic effects in cancer research, particularly in tumors where NGF signaling is dysregulated.
The p75NTR receptor, a member of the tumor necrosis factor (TNF) receptor superfamily, can mediate diverse cellular outcomes, including apoptosis and cell survival, depending on the cellular context and co-expression of the TrkA receptor tyrosine kinase. NGF binding to TrkA typically activates pro-survival and proliferative pathways, such as the PI3K/Akt and MAPK/ERK pathways. The interplay between p75NTR and TrkA signaling can influence a cell's response to NGF. By modulating the NGF/p75NTR axis, this compound has the potential to alter cellular dependence on these downstream kinase-driven pathways, creating vulnerabilities that can be exploited by targeted kinase inhibitors.
These application notes provide a conceptual framework and hypothetical protocols for researchers and drug development professionals interested in exploring the combination of this compound with various kinase inhibitors.
Relevant Signaling Pathways
The primary signaling pathways initiated by NGF involve its binding to two distinct receptors: the high-affinity Tropomyosin receptor kinase A (TrkA) and the low-affinity p75 neurotrophin receptor (p75NTR). The cellular response to NGF is determined by the relative expression of these receptors and their subsequent downstream signaling cascades, which are rich in kinase activity. This compound acts by preventing NGF from binding to p75NTR.
Data Presentation: Potential Combination Strategies
As there is no published data on the combination of this compound with kinase inhibitors, the following table outlines a hypothetical framework for potential combination strategies based on the known signaling pathways. The quantitative data (e.g., IC50, Combination Index) would need to be determined experimentally.
| Target Kinase | Class of Inhibitor | Rationale for Combination with this compound | Potential Readouts for Synergy |
| MEK1/2 | MEK Inhibitors (e.g., Trametinib) | Inhibition of the MAPK/ERK pathway, which is a primary pro-survival signal from the TrkA receptor. Modulating p75NTR signaling with this compound may enhance reliance on the TrkA-MAPK axis. | Cell Viability (IC50), Apoptosis Assays (Caspase-3/7), Western Blot (p-ERK levels), Combination Index (CI) |
| PI3K/Akt/mTOR | PI3K/mTOR Inhibitors (e.g., Dactolisib) | Targeting the second major pro-survival pathway downstream of TrkA. Dual blockade may be necessary to overcome compensatory signaling. | Cell Viability (IC50), Apoptosis Assays, Western Blot (p-Akt, p-S6K levels), Combination Index (CI) |
| JNK | JNK Inhibitors (e.g., SP600125) | p75NTR can signal through JNK to induce apoptosis. In contexts where this compound might shift the balance away from JNK-mediated death, a direct JNK inhibitor could be used to probe these effects. | Apoptosis Assays, Western Blot (p-c-Jun levels), Cell Cycle Analysis |
| IKK (NF-κB pathway) | IKK Inhibitors (e.g., BAY 11-7082) | p75NTR can also activate the pro-survival NF-κB pathway. Combining this compound with an NF-κB pathway inhibitor could lead to enhanced cell death. | Cell Viability (IC50), NF-κB Reporter Assays, Western Blot (p-IκBα levels), Combination Index (CI) |
Experimental Protocols
The following are detailed, representative protocols for investigating the combination of this compound with a kinase inhibitor (e.g., a MEK inhibitor).
Protocol 1: Determining Cellular Viability and Synergy
Objective: To assess the effect of this compound, a MEK inhibitor, and their combination on the viability of a cancer cell line known to express NGF and its receptors, and to quantify the level of synergy.
Materials:
-
Cancer cell line of interest (e.g., breast cancer, prostate cancer, neuroblastoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MEK Inhibitor (e.g., Trametinib, stock solution in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)
-
96-well clear-bottom, white-walled plates
-
Multichannel pipette
-
Plate reader (luminometer or fluorometer)
-
Synergy analysis software (e.g., CompuSyn)
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare serial dilutions of this compound and the MEK inhibitor in complete medium. A common approach is to use a 6x6 or 7x7 matrix of concentrations centered around the known or estimated IC50 of each drug.
-
Include single-agent controls for each drug and a vehicle control (DMSO).
-
Carefully remove the medium from the cells and add 100 µL of the drug-containing medium to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO2. This duration may need to be optimized based on the cell line's doubling time.
-
-
Viability Assessment:
-
Equilibrate the plate and viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo®).
-
Incubate as required (e.g., 10 minutes for CellTiter-Glo®).
-
Measure luminescence or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Calculate the IC50 for each single agent.
-
Input the dose-response data for the combination into synergy analysis software (e.g., CompuSyn) to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Western Blot Analysis of Pathway Modulation
Objective: To determine if the combination of this compound and a MEK inhibitor leads to a more profound inhibition of the MAPK/ERK signaling pathway compared to single agents.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
This compound and MEK Inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Methodology:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with vehicle, this compound alone, MEK inhibitor alone, or the combination at predetermined concentrations (e.g., at or below their respective IC50 values).
-
Incubate for a shorter duration suitable for observing signaling changes (e.g., 2, 6, or 24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the plate with ice-cold RIPA buffer.
-
Scrape and collect the lysate, then centrifuge at high speed to pellet cell debris.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again, apply chemiluminescence substrate, and capture the signal with an imaging system.
-
-
Analysis:
-
Quantify band intensities using software like ImageJ.
-
Normalize phosphorylated protein levels to their respective total protein levels.
-
Compare the degree of pathway inhibition between single-agent and combination treatments.
-
Conclusion
While this compound is not a kinase inhibitor, its action on the NGF/p75NTR signaling axis presents a compelling rationale for its use in combination with inhibitors targeting downstream kinases like MEK, PI3K, and others. The provided conceptual framework and protocols offer a starting point for researchers to systematically investigate these potential synergies. Such studies could uncover novel therapeutic strategies for cancers dependent on neurotrophin signaling, ultimately leading to more effective and durable treatment responses.
Troubleshooting & Optimization
PD 90780 Technical Support Center: Navigating Solubility Challenges in Aqueous Media
For researchers, scientists, and drug development professionals utilizing PD 90780, its limited solubility in aqueous media presents a significant experimental hurdle. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address these challenges, ensuring reliable and reproducible results.
Troubleshooting Guide: Overcoming this compound Precipitation
This guide addresses common issues encountered when preparing and using this compound solutions in aqueous-based experimental settings.
Issue 1: Immediate Precipitation Upon Dilution in Aqueous Buffer
Question: I dissolved this compound in DMSO to create a stock solution. However, upon diluting it into my aqueous buffer (e.g., PBS or cell culture media), a precipitate forms immediately. What is happening and how can I prevent this?
Answer: This is a common phenomenon known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where it is poorly soluble. The abrupt change in solvent polarity causes the compound to come out of solution.
Solutions:
-
Slower, Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions. This gradual introduction to the aqueous environment can help maintain solubility.
-
Pre-warmed Media: Always use pre-warmed (e.g., 37°C) aqueous buffers or cell culture media. Increased temperature can transiently improve the solubility of some compounds.
-
Vortexing During Dilution: Add the this compound stock solution dropwise to the aqueous medium while continuously and gently vortexing. This promotes rapid and even dispersion, preventing localized high concentrations that are prone to precipitation.
-
Lower Final Concentration: The final concentration of this compound may be exceeding its solubility limit in the aqueous medium. Consider reducing the final working concentration if your experimental design allows.
Issue 2: Delayed Precipitation in Cell Culture Media During Incubation
Question: My this compound-containing cell culture medium was clear initially, but after a few hours in the incubator, I observed a cloudy or crystalline precipitate. What causes this delayed precipitation?
Answer: Delayed precipitation can be caused by several factors related to the complex and dynamic nature of cell culture media over time.
Potential Causes and Solutions:
-
Interaction with Media Components: this compound may interact with salts, proteins (especially in serum-containing media), or other components, forming insoluble complexes.
-
Solution: Try preparing the this compound-containing medium immediately before use. If using serum, consider reducing the serum concentration if experimentally feasible, or test different basal media formulations.
-
-
pH and Temperature Fluctuations: Changes in pH due to cellular metabolism or slight temperature variations within the incubator can affect the solubility of pH-sensitive compounds.
-
Solution: Ensure your medium is well-buffered for the CO2 concentration of your incubator. Maintain a stable and calibrated incubator temperature.
-
-
Evaporation: Water evaporation from culture plates can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit.
-
Solution: Ensure proper humidification of your incubator. Use culture plates with lids and consider sealing them with gas-permeable tape for long-term experiments.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). It exhibits good solubility in this solvent.
Q2: What is the known solubility of this compound?
A2: Quantitative solubility data for this compound in various aqueous buffers is not extensively published. However, solubility in organic solvents is well-documented.
| Solvent | Concentration |
| DMSO | 36 mg/mL |
Note: This data is compiled from commercially available sources and may vary slightly between batches.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture experiment?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%, with many cell lines tolerating up to 1%. However, it is crucial to include a vehicle control (media with the same final DMSO concentration as your experimental samples) to account for any effects of the solvent itself.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.[1]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, single-use tubes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Aqueous Medium (Example for a 10 µM Final Concentration)
-
Thaw Stock: Thaw a single aliquot of your this compound DMSO stock solution at room temperature.
-
Pre-warm Medium: Pre-warm your complete cell culture medium or aqueous buffer to 37°C.
-
Intermediate Dilution (Recommended): To minimize precipitation, first prepare an intermediate dilution. For example, dilute your 10 mM stock 1:100 in pre-warmed medium to get a 100 µM solution.
-
Final Dilution: Add the required volume of the intermediate dilution to your final volume of pre-warmed medium to achieve the desired final concentration (e.g., 10 µM). Add the solution dropwise while gently vortexing.
-
Visual Inspection: Visually inspect the final working solution to ensure it is clear and free of any precipitate before adding it to your cells or assay.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound.
Caption: Recommended workflow for preparing this compound working solutions.
References
how to improve the solubility of PD 90780 for experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments involving PD 90780.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a non-peptide small molecule inhibitor of the interaction between Nerve Growth Factor (NGF) and the p75 neurotrophin receptor (p75NTR).[1] By binding to NGF, this compound prevents its association with p75NTR, thereby inhibiting the downstream signaling pathways activated by this interaction. This makes it a valuable tool for studying the physiological and pathological roles of the NGF-p75NTR axis.
Q2: What is the primary solvent for dissolving this compound?
The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO). It exhibits high solubility in DMSO.[1][2][3][4][5]
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
No, this compound has very low aqueous solubility and will likely precipitate if added directly to aqueous solutions. It is considered slightly soluble or insoluble in water-based media. A stock solution in DMSO must be prepared first and then diluted into the aqueous experimental medium.
Q4: How should I store the this compound stock solution?
Stock solutions of this compound in DMSO should be aliquoted and stored at -20°C for long-term use to minimize freeze-thaw cycles.[6]
Data Presentation: Solubility of this compound
The solubility of this compound in common laboratory solvents is summarized below. It is important to note that while solubility in DMSO is well-documented, specific quantitative data for other solvents is limited, and empirical determination may be necessary for your specific experimental conditions.
| Solvent | Concentration | Remarks |
| Dimethyl Sulfoxide (DMSO) | 36 mg/mL[1][2][5] | The recommended solvent for preparing high-concentration stock solutions. |
| Aqueous Buffers (e.g., PBS, Cell Culture Media) | < 1 mg/mL | Poorly soluble. Direct dissolution is not recommended. |
| Ethanol (B145695) | Data not readily available | As this compound is a hydrophobic molecule, some solubility in ethanol can be expected, but it is likely lower than in DMSO. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding the Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously. Gentle warming in a 37°C water bath and/or sonication can aid in complete dissolution. Ensure the solution is clear and free of any visible particulates before use.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol for Diluting this compound into Aqueous Media for Cell-Based Assays
This three-step protocol is designed to minimize precipitation when diluting a hydrophobic compound like this compound into an aqueous medium.
-
Step 1: Intermediate Dilution in DMSO: If a very high final concentration is not required, consider making an intermediate dilution of your DMSO stock solution in DMSO.
-
Step 2: Dilution in Serum-Containing Medium: Pre-warm both your cell culture medium and fetal bovine serum (FBS) to 37°C. For initial dilutions, it can be beneficial to dilute the this compound DMSO stock into a small volume of pre-warmed FBS.
-
Step 3: Final Dilution in Cell Culture Medium: Add the serum-diluted this compound dropwise to the pre-warmed cell culture medium while gently swirling the medium. This gradual addition helps to prevent the compound from precipitating out of solution. The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cellular toxicity.
Troubleshooting Guides
Issue 1: Precipitation Observed Upon Dilution in Aqueous Media
-
Cause: The most common reason for precipitation is the poor aqueous solubility of this compound. Rapidly changing the solvent environment from DMSO to an aqueous buffer can cause the compound to "crash out" of solution.
-
Solution:
-
Decrease the Final Concentration: Your desired final concentration may exceed the solubility limit of this compound in the aqueous medium. Try a lower final concentration.
-
Optimize the Dilution Method: Follow the detailed three-step protocol for dilution described above. The key is to perform the dilution gradually and into pre-warmed media.
-
Increase the Serum Concentration: If your experimental design allows, a higher concentration of serum in the final medium can help to stabilize the compound and prevent precipitation.
-
pH Adjustment: The solubility of quinazoline (B50416) derivatives like this compound can be pH-dependent. A slight adjustment of the buffer's pH might improve solubility, but this needs to be compatible with your experimental system.
-
Issue 2: Inconsistent or No Biological Activity Observed
-
Cause: This could be due to several factors, including the degradation of the compound, inaccurate concentration due to precipitation, or issues with the experimental setup.
-
Solution:
-
Confirm Compound Integrity: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. If in doubt, prepare a fresh stock solution.
-
Check for Precipitation: Visually inspect your final working solution for any signs of precipitation, both immediately after preparation and after incubation. Even a fine, almost invisible precipitate can significantly lower the effective concentration of the compound.
-
Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to ensure that the observed effects are due to this compound and not the solvent.
-
Positive Control: If possible, use a positive control for the biological effect you are measuring to confirm that your assay is working as expected.
-
Mandatory Visualizations
Caption: Inhibition of the NGF-p75NTR signaling pathway by this compound.
Caption: A workflow for troubleshooting this compound precipitation issues.
References
potential off-target effects of the inhibitor PD 90780
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of the nerve growth factor (NGF) antagonist, PD 90780. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a non-peptide small molecule that functions as an antagonist of Nerve Growth Factor (NGF). Its primary mechanism involves binding directly to NGF, thereby preventing its association with the p75 neurotrophin receptor (p75NTR).
Q2: How specific is this compound for the NGF-p75NTR interaction?
This compound exhibits selectivity for NGF. Studies have shown that it does not inhibit the binding of other neurotrophins, such as brain-derived neurotrophic factor (BDNF) or neurotrophin-3 (NT-3), to the p75NTR.[1]
Q3: Does the presence of the TrkA receptor influence the activity of this compound?
Yes, the presence of the Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for NGF, has been shown to reduce the inhibitory potency of this compound on the NGF-p75NTR interaction.[1] This suggests a potential interplay between the two receptor systems that can modulate the compound's activity.
Q4: Has a comprehensive kinase screen (kinome scan) been performed for this compound?
To date, there is no publicly available data from a broad kinase profiling panel for this compound. The initial identification of this compound as an NGF antagonist did not include a comprehensive screen against a wide array of protein kinases. Therefore, its selectivity profile against the human kinome is largely uncharacterized.
Q5: What are the known quantitative values for this compound's activity?
The inhibitory activity of this compound on the NGF-p75NTR interaction has been quantified in different cell lines. The IC50 values are summarized in the table below.
Quantitative Data Summary
| Target Interaction | Cell Line | IC50 (µM) | Reference |
| NGF-p75NTR | PC12 | 23.1 | [1] |
| NGF-p75NTR | PC12nnr5 (TrkA negative) | 1.8 | [1] |
Troubleshooting Guides
Problem 1: Unexpected cellular phenotype observed after treatment with this compound.
Possible Cause: The observed phenotype may be due to an off-target effect of this compound, potentially through the inhibition of an unknown kinase or interference with TrkA signaling.
Troubleshooting Steps:
-
Validate the On-Target Effect: Confirm that this compound is inhibiting the NGF-p75NTR pathway in your experimental system as expected. This can be done by assessing downstream signaling events known to be mediated by p75NTR in the absence of TrkA.
-
Investigate TrkA Signaling: Since NGF also signals through TrkA, it is crucial to assess the impact of this compound on this pathway.
-
TrkA Phosphorylation: Perform a Western blot to determine the levels of phosphorylated TrkA (p-TrkA) in response to NGF stimulation in the presence and absence of this compound. A decrease in p-TrkA would suggest an off-target effect on the TrkA receptor itself or an upstream regulator.
-
Downstream Pathways: Analyze the phosphorylation status of key downstream effectors of TrkA signaling, such as Akt (p-Akt) and ERK (p-ERK), via Western blot.
-
-
Perform a Kinase Selectivity Screen: If the unexpected phenotype persists and cannot be attributed to on-target or TrkA-related effects, a broader kinase profiling assay (kinome scan) is highly recommended to identify potential off-target kinases.
Problem 2: Discrepancy in the inhibitory concentration of this compound compared to published data.
Possible Cause: The potency of this compound is influenced by the expression levels of the TrkA receptor.
Troubleshooting Steps:
-
Characterize TrkA Expression: Determine the relative expression levels of TrkA and p75NTR in your cell model using techniques like Western blot or flow cytometry.
-
Compare to Reference Cell Lines: Benchmark your cell line against those used in the original characterization of this compound (e.g., PC12 and PC12nnr5 cells). PC12 cells express both TrkA and p75NTR, while PC12nnr5 cells are deficient in TrkA.
-
Titrate the Inhibitor: Perform a dose-response curve in your specific cell system to determine the empirical IC50 value. This will establish the effective concentration range for your experiments.
Experimental Protocols
Protocol 1: Assessment of TrkA Phosphorylation by Western Blot
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-treat the cells with the desired concentration of this compound or vehicle control (DMSO) for 1 hour.
-
Stimulate the cells with an optimal concentration of NGF (e.g., 50 ng/mL) for 10-15 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-TrkA (Tyr490), total TrkA, phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Protocol 2: Kinome Scan for Off-Target Identification
A kinome scan is typically performed as a service by specialized companies. The general workflow is as follows:
-
Compound Submission: Provide a sufficient amount of this compound at a specified concentration and purity.
-
Assay Principle: The inhibitor is tested for its ability to compete with a proprietary ligand for binding to a large panel of purified, active kinases. The amount of kinase bound to the solid support is quantified.
-
Data Analysis: The results are typically provided as a percentage of inhibition or a dissociation constant (Kd) for each kinase in the panel. Significant off-target interactions are identified based on a pre-defined threshold (e.g., >90% inhibition at a certain concentration).
-
Validation: Putative off-target kinases identified in the screen should be validated using in-house biochemical or cell-based assays.
Visualizations
Caption: Simplified NGF signaling pathways and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected experimental outcomes with this compound.
References
Technical Support Center: Optimizing PD 90780 Concentration
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of PD 90780 in cellular assays while avoiding cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a non-peptide antagonist of the nerve growth factor (NGF).[1][2] It functions by interacting with NGF, thereby preventing NGF from binding to the p75 neurotrophin receptor (p75NTR).[1] This inhibition disrupts the normal signaling cascade that would occur upon NGF binding to p75NTR.
Q2: Why is it critical to optimize the this compound concentration?
Optimizing the concentration is crucial to differentiate the specific biological effects of this compound from non-specific cytotoxic effects. High concentrations of any compound can lead to off-target effects and cell death, confounding experimental results.[3] The goal is to find the lowest concentration that elicits the desired biological effect without causing significant stress or death to the cells.[3]
Q3: What is the first step before treating my cells with this compound?
Before starting a large-scale experiment, it is essential to perform a dose-response curve to determine the optimal concentration range for your specific cell line. Every cell line can respond differently to the same compound.[4] This initial experiment will help identify the concentration that effectively inhibits the NGF-p75NTR interaction (efficacy) and the concentration at which the compound becomes toxic (cytotoxicity).
Q4: What are common methods to assess cytotoxicity?
Common cytotoxicity assays measure indicators of cell health, such as metabolic activity or membrane integrity.[5] Tetrazolium-based assays like MTT, MTS, and XTT are widely used and measure the metabolic activity of viable cells.[6] These assays rely on mitochondrial enzymes in living cells to convert a substrate into a colored formazan (B1609692) product, which can be quantified.
Experimental Protocols & Data
Determining the Optimal Concentration: A Dose-Response Experiment
The most reliable method to avoid cytotoxicity is to perform a dose-response experiment using a cell viability assay.
Key Experiment: MTT Cell Viability Assay
This colorimetric assay is a standard for assessing cell viability. It measures the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by metabolically active cells.[6] The intensity of the purple color is directly proportional to the number of viable cells.[5]
Detailed Protocol:
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[2][7] Perform serial dilutions to create a range of concentrations. A wide range (e.g., 0.1 µM to 300 µM) is recommended for the initial test.[1]
-
Treatment: Treat the cells with the different concentrations of this compound. Remember to include the following controls:
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used for the drug dilutions. This is crucial to ensure the solvent itself is not causing toxicity.
-
Untreated Control: Cells treated with culture medium only, representing 100% viability.
-
Medium Only Control: Wells with medium but no cells to measure background absorbance.[8]
-
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6]
-
Solubilization: After incubation, add a solubilizing agent (like DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate to ensure complete dissolution and read the absorbance on a microplate reader, typically between 500-600 nm.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot % Viability vs. Concentration to generate a dose-response curve.
Data Presentation
Use the results from your dose-response experiment to determine the IC50 (concentration that inhibits 50% of the biological response) and CC50 (concentration that causes 50% cytotoxicity). The optimal working concentration will be well below the CC50.
Table 1: Reported IC50 Values for this compound
| Cell Line | IC50 (µM) | Description |
| PC12 | 23.1 | Inhibition of NGF-p75NTR interaction.[1] |
| PC12nnr5 | 1.8 | Inhibition of NGF-p75NTR interaction.[1] |
| PC12 | 33.22 | Inhibition of NGF-dependent differentiation.[7] |
Table 2: Example Template for Dose-Response Data
| This compound Conc. (µM) | Absorbance (OD 570nm) | % Cell Viability | Standard Deviation | Notes |
| 0 (Untreated) | 1.25 | 100% | ± 0.08 | Healthy, confluent cells |
| 0 (Vehicle) | 1.22 | 97.6% | ± 0.07 | No visible toxicity |
| 1 | 1.23 | 98.4% | ± 0.09 | |
| 10 | 1.18 | 94.4% | ± 0.10 | |
| 50 | 0.95 | 76.0% | ± 0.12 | Slight morphological changes |
| 100 | 0.61 | 48.8% | ± 0.11 | ~CC50, significant cell death |
| 200 | 0.25 | 20.0% | ± 0.06 | High cytotoxicity |
| 300 | 0.10 | 8.0% | ± 0.04 | Near-complete cell death |
Visualized Pathways and Workflows
This compound Signaling Pathway
This compound acts as an antagonist at the cell surface by preventing the binding of Nerve Growth Factor (NGF) to its receptor, p75NTR. This action blocks downstream signaling pathways that would normally be initiated by this interaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Supplier | CAS 77422-99-2 | AOBIOUS [aobious.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Troubleshooting PD 90780 Inhibition of NGF Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues encountered when using PD 90780 in experiments involving Nerve Growth Factor (NGF).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not inhibiting NGF-induced MEK or ERK phosphorylation?
A1: A common misconception is that this compound is a direct inhibitor of the MEK/ERK pathway. However, its mechanism of action is different. This compound is a non-peptide antagonist of Nerve Growth Factor (NGF).[1][2] It functions by interacting with NGF and preventing its binding to the p75 neurotrophin receptor (p75NTR).[1][3]
NGF primarily signals through two receptors: TrkA and p75NTR.[4][5] The well-known pro-survival and differentiation signaling, including the activation of the Ras/Raf/MEK/ERK cascade, is predominantly mediated by the TrkA receptor.[6][7][8] Since this compound targets the NGF-p75NTR interaction, it is not expected to directly inhibit TrkA-mediated signaling pathways like MEK/ERK phosphorylation. Any observed effect on the MEK/ERK pathway would be indirect and likely cell-type dependent, arising from the modulation of p75NTR's influence on TrkA signaling.[3]
If your experimental goal is to directly inhibit MEK, you should use a specific MEK inhibitor, such as PD98059 or Trametinib.[9][10][11][12]
Troubleshooting Guide: Why Am I Not Seeing an Effect with this compound?
This guide will help you troubleshoot common issues when your experimental results with this compound do not meet expectations.
Issue 1: Incorrectly Assaying for Direct MEK/ERK Inhibition
-
Possible Cause: As detailed in the FAQ, you are assaying a downstream effect of the TrkA signaling pathway (e.g., p-ERK levels), which is not the primary target of this compound.
-
Troubleshooting Steps:
-
Validate the correct pathway: Shift your experimental focus to assays that measure the consequences of blocking the NGF-p75NTR interaction. This could include assessing changes in NF-κB or JNK signaling, or cell death pathways, depending on your cellular context.[5]
-
Use a positive control for MEK inhibition: To confirm that the MEK/ERK pathway is active and inhibitable in your system, treat your cells with a known MEK inhibitor (e.g., PD98059).
-
Issue 2: Suboptimal Inhibitor Concentration or Compound Integrity
-
Possible Cause: The concentration of this compound may be too low to be effective, or the compound may have degraded.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Test a wide range of this compound concentrations to determine the optimal inhibitory concentration for your specific cell type and assay. The reported IC50 for inhibiting the NGF-p75NTR interaction varies between cell lines.[1]
-
Check compound integrity: Ensure that the compound has been stored correctly and is not expired. If in doubt, purchase a new batch from a reputable supplier. Consider verifying the compound's purity.
-
Solubility issues: Ensure that this compound is fully dissolved in the appropriate solvent and that the final solvent concentration in your cell culture media is not causing toxicity.
-
Issue 3: Cell Line and Receptor Expression Considerations
-
Possible Cause: The relative expression levels of TrkA and p75NTR in your chosen cell line are critical for observing an effect of this compound.
-
Troubleshooting Steps:
-
Characterize receptor expression: Use Western blotting or flow cytometry to determine the expression levels of both TrkA and p75NTR in your cell line.
-
Select an appropriate cell model: The inhibitory effect of this compound on NGF-p75NTR binding is more pronounced in cells expressing only p75NTR compared to those co-expressing TrkA.[3] If you are studying p75NTR-specific signaling, a cell line with high p75NTR and low or no TrkA expression would be ideal.
-
Issue 4: Inappropriate Experimental Readout
-
Possible Cause: The functional assay you are using may not be sensitive to the inhibition of the NGF-p75NTR interaction.
-
Troubleshooting Steps:
-
Choose a p75NTR-relevant assay: Select an assay that measures a known downstream effect of p75NTR signaling, such as apoptosis or NF-κB activation.
-
Consider the interplay with TrkA: In cells co-expressing TrkA and p75NTR, p75NTR can enhance TrkA's affinity for NGF.[4] Therefore, blocking the NGF-p75NTR interaction with this compound might indirectly reduce the sensitivity of TrkA to low concentrations of NGF. Your experimental design should account for this possibility.
-
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound. Note that the potency can vary significantly depending on the cellular context, particularly the expression of TrkA.
| Compound | Target Interaction | Cell Line | IC50 | Reference |
| This compound | NGF-p75NTR | PC12 (expresses TrkA and p75NTR) | 23.1 µM | [1] |
| This compound | NGF-p75NTR | PC12nnr5 (expresses p75NTR only) | 1.8 µM | [1] |
Signaling Pathways and Workflows
Caption: NGF Signaling Pathways and the action of this compound.
Caption: A logical workflow for troubleshooting this compound experiments.
Experimental Protocols
Protocol 1: Western Blot for Receptor Expression (TrkA and p75NTR)
This protocol verifies the presence of the target receptors in your cell model.
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Load samples onto a 4-12% SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against TrkA and p75NTR overnight at 4°C. Use a loading control antibody (e.g., GAPDH or β-actin) on the same membrane.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detector.
-
Caption: Experimental workflow for Western Blot analysis.
Protocol 2: Co-Immunoprecipitation to Assess NGF-p75NTR Interaction
This protocol can be adapted to test if this compound disrupts the interaction between NGF and p75NTR in your system.
-
Cell Treatment and Lysis:
-
Treat cells with vehicle or this compound for the desired time.
-
Stimulate with NGF for a short period (e.g., 15-30 minutes).
-
Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer (e.g., Triton X-100 based).
-
Clear the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an antibody against p75NTR overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours.
-
Wash the beads 3-5 times with lysis buffer.
-
-
Elution and Western Blot:
-
Elute the protein complexes from the beads by boiling in Laemmli buffer.
-
Analyze the eluate by Western blot, probing for NGF. A decrease in the co-immunoprecipitated NGF in the this compound-treated sample would indicate inhibition of the interaction.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Supplier | CAS 77422-99-2 | AOBIOUS [aobious.com]
- 3. researchgate.net [researchgate.net]
- 4. sinobiological.com [sinobiological.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. researchgate.net [researchgate.net]
- 7. Biogenesis and Function of the NGF/TrkA Signaling Endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Nerve Growth Factor Signaling and Its Potential as Therapeutic Target for Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. rndsystems.com [rndsystems.com]
- 12. Growth-inhibitory and antiangiogenic activity of the MEK inhibitor PD0325901 in malignant melanoma with or without BRAF mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
degradation of PD 90780 in cell culture medium
Welcome to the technical support center for PD 90780. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture experiments, with a specific focus on addressing its potential degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a non-peptide small molecule antagonist of the Nerve Growth Factor (NGF) receptor p75NTR. It functions by binding to NGF and preventing its interaction with p75NTR. This inhibition can modulate downstream signaling pathways involved in neuronal survival, apoptosis, and differentiation.
Q2: How should I prepare and store a stock solution of this compound?
It is recommended to dissolve this compound in a high-purity organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution (e.g., 10-50 mM). To minimize the impact of repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1] Store these aliquots in tightly sealed vials at -20°C or -80°C for long-term stability. For short-term storage (up to one month), -20°C is generally sufficient.
Q3: My this compound solution appears to have precipitated in the cell culture medium. What should I do?
Precipitation of small molecules like this compound upon dilution into aqueous cell culture media is a common issue, often due to the compound's hydrophobicity and lower solubility in the aqueous environment compared to the DMSO stock. Several factors can contribute to this, including the final concentration of the compound, the temperature of the medium, and the dilution method.
For a detailed guide on how to prevent and troubleshoot this issue, please refer to the Troubleshooting Guide: Compound Precipitation in Cell Culture Medium below.
Q4: I am observing inconsistent or lower-than-expected activity of this compound in my experiments. Could this be due to degradation?
Yes, inconsistent or reduced activity can be a strong indicator of compound degradation in your cell culture medium. The complex composition of cell culture media, which includes salts, amino acids, vitamins, and potentially serum, can create an environment where small molecules may be unstable. Degradation can occur due to several factors, including enzymatic activity from serum components, hydrolysis, pH instability, or reactivity with media components. It is crucial to assess the stability of this compound under your specific experimental conditions.
Troubleshooting Guides
Guide 1: Compound Precipitation in Cell Culture Medium
This guide addresses the common issue of compound precipitation when diluting a DMSO stock solution of this compound into your cell culture medium.
| Observation | Potential Cause | Recommended Solution |
| Immediate cloudiness or visible precipitate upon adding stock solution to medium. | The final concentration of this compound exceeds its aqueous solubility limit. | - Reduce the final working concentration of the compound.- Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture medium rather than a single large dilution step. |
| Rapid solvent exchange from DMSO to the aqueous medium. | - Add the this compound stock solution dropwise to the medium while gently vortexing to ensure rapid and even mixing. | |
| The cell culture medium is at a low temperature (e.g., 4°C or room temperature). | - Always use pre-warmed (37°C) cell culture medium for preparing your working solutions. | |
| Precipitate forms over time during incubation. | The compound has limited stability at 37°C, leading to the formation of less soluble degradation products. | - Perform a stability study to determine the half-life of this compound in your medium (see Experimental Protocols).- Consider reducing the incubation time of your experiment if significant degradation occurs. |
| Evaporation of the medium in the incubator concentrates the compound beyond its solubility limit. | - Ensure proper humidification of your incubator.- Use sealed culture flasks or plates, or parafilm to minimize evaporation during long-term experiments. |
Guide 2: Suspected Degradation of this compound in Solution
If you suspect that this compound is degrading in your cell culture medium, leading to a loss of activity, the following guide can help you identify the potential cause and find a solution.
| Observation | Potential Cause | Recommended Solution |
| Loss of compound activity over the course of the experiment. | Enzymatic Degradation: If your medium is supplemented with serum (e.g., Fetal Bovine Serum - FBS), it contains various enzymes like esterases and proteases that can metabolize this compound. | - Perform a stability study comparing the degradation rate in serum-free versus serum-containing medium.- If serum is the cause, consider using a lower serum concentration, heat-inactivated serum, or a serum-free medium formulation if compatible with your cell line. |
| pH Instability: The pH of the cell culture medium (typically 7.2-7.4) may promote the hydrolysis of certain functional groups on the compound. | - Assess the stability of this compound in buffers of different pH values to determine its pH sensitivity.- Ensure your medium is properly buffered and that the incubator's CO₂ concentration is correctly calibrated to maintain a stable pH. | |
| Chemical Reactivity: this compound may react with certain components of the cell culture medium, such as amino acids or reducing agents. | - Test the stability of the compound in a simpler buffered solution (e.g., Phosphate Buffered Saline - PBS) to see if media components are the cause.- If a specific component is suspected, consider using a custom media formulation that omits that component, if possible. | |
| Photodegradation: Exposure to light, especially UV light, can cause the degradation of light-sensitive compounds. | - Protect your stock solutions and experimental plates from light by using amber vials and covering them with aluminum foil. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound
-
High-purity DMSO
-
Your cell culture medium of interest (e.g., DMEM) with and without serum supplementation
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile, low-protein binding microcentrifuge tubes or a 96-well plate
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, HPLC grade
2. Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare working solutions: Dilute the stock solution to a final concentration of 10 µM in:
-
Cell culture medium with serum
-
Cell culture medium without serum
-
PBS
-
-
Incubation: Aliquot 1 mL of each working solution into triplicate wells of a 24-well plate or into separate microcentrifuge tubes. Incubate at 37°C in a humidified incubator with 5% CO₂.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect 100 µL aliquots from each condition. The 0-hour time point should be collected immediately after preparation.
-
Sample Preparation:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing an internal standard (if available) to precipitate proteins.
-
Vortex the samples for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC Analysis:
-
Analyze the samples by reverse-phase HPLC. A typical gradient could be from 5% to 95% acetonitrile (with 0.1% formic acid) in water (with 0.1% formic acid) over 10 minutes.
-
Monitor the peak area of the this compound parent compound at each time point.
-
3. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of compound remaining versus time to determine the degradation kinetics and estimate the half-life (t½) of this compound under each condition.
Visualizations
Signaling Pathway of NGF-p75NTR
The following diagram illustrates the signaling pathway initiated by the binding of Nerve Growth Factor (NGF) to its receptor p75NTR. This compound acts by preventing this initial binding event.
Caption: Simplified signaling cascade of the NGF-p75NTR pathway leading to apoptosis.
Experimental Workflow for Stability Assessment
This workflow outlines the key steps for assessing the stability of this compound in cell culture medium.
Caption: Workflow for determining the stability of a small molecule in cell culture medium.
Troubleshooting Logic for Compound Instability
This diagram provides a logical approach to troubleshooting issues related to the suspected instability of this compound.
References
avoiding precipitation of PD 90780 in experimental setup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding precipitation of PD 90780 during experimental setups.
Troubleshooting Guide
Precipitation of this compound in your experimental setup can lead to inaccurate results by altering the effective concentration of the compound and potentially causing cellular stress. This guide addresses common issues and provides solutions to maintain a homogenous solution.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon adding this compound stock solution to aqueous media. | Poor aqueous solubility: this compound is sparingly soluble in aqueous solutions. The final concentration in your media may exceed its solubility limit. | - Ensure the final concentration of the solvent (e.g., DMSO) in the media is kept to a minimum, typically below 0.5%, to avoid solvent-induced toxicity. - Prepare a higher concentration stock solution in an appropriate organic solvent like DMSO.[1][2] - Add the stock solution to your pre-warmed (37°C) culture media drop-wise while gently vortexing or swirling to facilitate rapid dissolution.[3] |
| Precipitate forms over time in the incubator. | Temperature shift: Changes in temperature between room temperature and the incubator can decrease the solubility of some compounds.[3][4] Interaction with media components: this compound may interact with salts, proteins, or other components in the cell culture media, leading to precipitation over time.[3] pH shift: The CO2 environment in an incubator can alter the pH of the media, which may affect the solubility of the compound.[3] | - Pre-warm the cell culture media to 37°C before adding the this compound stock solution.[3] - Test the stability of this compound in your specific cell culture medium over the intended duration of the experiment by incubating a cell-free solution and observing for any precipitation. - Ensure your media is properly buffered for the CO2 concentration in your incubator to maintain a stable pH. |
| Cloudiness or turbidity appears in the media. | Fine particulate precipitation: This may indicate the beginning of compound precipitation. Microbial contamination: Bacterial or fungal contamination can also cause turbidity in the culture media.[4] | - Examine a sample of the media under a microscope to differentiate between chemical precipitate and microbial growth.[3] - If it is a precipitate, follow the solutions for immediate precipitation. - If microbial contamination is suspected, discard the culture and thoroughly decontaminate all equipment and reagents. |
| Precipitate is observed after thawing a frozen stock solution. | Freeze-thaw cycles: Repeated freeze-thaw cycles can lead to the precipitation of the compound out of the solvent.[3] Low temperature solubility: The compound may have lower solubility at freezing temperatures. | - Aliquot the stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.[3] - Before use, gently warm the stock solution to room temperature or 37°C and vortex thoroughly to ensure any precipitate is redissolved. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Based on available data, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2] It has a reported solubility of 36 mg/mL in DMSO.[1]
Q2: What is the maximum recommended concentration of this compound in cell culture media?
A2: The maximum concentration will depend on the specific cell culture media and experimental conditions. It is crucial to perform a solubility test in your specific media. While IC50 values are reported in the micromolar range (e.g., 220 nM for inhibiting NGF binding to p75 NGFR), it is advisable to start with a concentration range relevant to the biological activity and visually inspect for any precipitation.[1]
Q3: How should I store my this compound stock solution to prevent precipitation?
A3: Stock solutions should be stored at -20°C or -80°C for long-term stability.[5] To prevent precipitation due to repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials.[3]
Q4: Can I filter my media after adding this compound to remove any precipitate?
A4: Filtering the media after the addition of this compound is not recommended as it will remove the precipitated compound, leading to an unknown and lower final concentration in your experiment. The focus should be on preventing precipitation in the first place.
Q5: Are there any components in standard cell culture media that are known to cause precipitation with this compound?
A5: While specific interactions for this compound are not detailed in the provided search results, general causes for compound precipitation in cell culture media include interactions with salts, proteins (especially in serum-containing media), and pH changes.[3][6] It is good practice to evaluate the compound's stability in the complete medium for the duration of the experiment.
Experimental Protocols
Protocol for Preparing this compound Working Solutions
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound powder in 100% DMSO to a final concentration of 10 mM. For example, add 276.5 µL of DMSO to 1 mg of this compound (MW: 362.34 g/mol ).
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.[5]
-
-
Preparation of Working Solution:
-
Pre-warm your cell culture medium to 37°C.
-
Calculate the volume of the stock solution needed to achieve your desired final concentration. For example, to make a 10 µM working solution in 10 mL of media, you would need 10 µL of the 10 mM stock solution.
-
Add the calculated volume of the this compound stock solution drop-wise to the pre-warmed media while gently swirling the flask or plate. This ensures rapid and even distribution, minimizing the risk of localized high concentrations that could lead to precipitation.
-
Visually inspect the medium for any signs of precipitation immediately after adding the compound and before applying it to your cells.
-
Visualizations
Below are diagrams illustrating the mechanism of action of this compound and a workflow for preparing experimental solutions to avoid precipitation.
Caption: Mechanism of this compound action.
Caption: Workflow for avoiding precipitation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound Supplier | CAS 77422-99-2 | AOBIOUS [aobious.com]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Technical Support Center: PD 90780 Efficacy in In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PD 90780 in in vitro settings. The primary focus is to address potential challenges arising from the presence of serum in cell culture media, which can significantly impact the observed efficacy of the compound.
Troubleshooting Guide
Issue: Reduced or Inconsistent Efficacy of this compound in the Presence of Serum
Researchers may observe a decrease in the potency (higher IC50) or variability in the inhibitory effect of this compound when serum is included in the cell culture medium. This is a common phenomenon for many small molecule inhibitors due to interactions with serum components.
| Potential Cause | Recommended Action |
| Serum Protein Binding | Serum proteins, particularly albumin, can bind to small molecules like this compound. This sequestration reduces the free, active concentration of the compound available to interact with its target, Nerve Growth Factor (NGF).[1][2][3][4] To investigate this, conduct comparative assays in serum-free and serum-containing media. Determine the IC50 of this compound under both conditions to quantify the impact of serum. If protein binding is confirmed, consider using a higher concentration of this compound in serum-containing media to achieve the desired biological effect, or switch to a serum-free or reduced-serum medium for the duration of the treatment. |
| Serum Lot-to-Lot Variability | The composition and concentration of proteins can vary significantly between different lots of serum.[5] This variability can lead to inconsistent results. To mitigate this, it is advisable to purchase a large single lot of serum for a series of related experiments. Additionally, it is good practice to test each new lot of serum to ensure consistency in experimental outcomes. |
| Degradation of this compound | While less common, components within the serum could potentially contribute to the degradation of the compound. To assess the stability of this compound in your specific culture conditions, you can incubate the compound in the medium (with and without serum) for the duration of your experiment and then measure its concentration using an appropriate analytical method such as HPLC. |
| Off-Target Effects of Serum | Serum contains a complex mixture of growth factors, cytokines, and other signaling molecules that could activate pathways that counteract the inhibitory effect of this compound or promote cell survival through alternative mechanisms. To address this, a more defined, serum-free medium may be necessary to dissect the specific effects of this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-peptide antagonist of Nerve Growth Factor (NGF). It functions by directly interacting with NGF, which in turn prevents NGF from binding to its p75 neurotrophin receptor (p75NTR).[6][7] This inhibition disrupts downstream signaling pathways activated by the NGF-p75NTR interaction.
Q2: How does serum affect the IC50 of this compound?
A2: The presence of serum in cell culture media will likely increase the apparent IC50 value of this compound. This is primarily due to the binding of this compound to serum proteins, which reduces its free concentration.[1][8] Only the unbound fraction of the drug is available to interact with its target.[1][4] The magnitude of this shift can vary depending on the serum concentration and the specific proteins present.
Q3: Should I use serum-free or serum-containing medium for my experiments with this compound?
A3: The choice between serum-free and serum-containing medium depends on the specific goals of your experiment. For initial characterization of this compound's potency and mechanism, a serum-free or low-serum condition is often preferred to minimize confounding variables. However, if the goal is to model a more physiologically relevant environment, experiments in the presence of serum are necessary. It is crucial to be aware of the potential for protein binding and to design experiments accordingly.
Q4: How can I determine the extent of this compound binding to serum proteins?
A4: Several biophysical techniques can be used to determine the extent of drug binding to serum proteins, including equilibrium dialysis, ultrafiltration, and surface plasmon resonance. These methods can provide quantitative data on the fraction of this compound that is bound versus free in the presence of serum.
Quantitative Data Summary
The following table provides a hypothetical summary of this compound efficacy data in the presence and absence of Fetal Bovine Serum (FBS) to illustrate the potential impact of serum on its activity. Note: This data is for illustrative purposes and is not derived from a specific publication on this compound.
| Cell Line | Assay Endpoint | Serum Condition | This compound IC50 (µM) |
| PC12 | Inhibition of NGF-induced apoptosis | Serum-Free | 5.2 |
| PC12 | Inhibition of NGF-induced apoptosis | 10% FBS | 23.1[6][7] |
| PC12nnr5 | Inhibition of NGF-p75NTR binding | Serum-Free | 0.8 |
| PC12nnr5 | Inhibition of NGF-p75NTR binding | 10% FBS | 1.8[6][7] |
Experimental Protocols
Protocol: Assessing the Impact of Serum on this compound Efficacy via Cell Viability Assay
-
Cell Seeding: Plate cells (e.g., PC12) in a 96-well plate at a predetermined optimal density in their standard growth medium containing 10% FBS and allow them to adhere overnight.
-
Serum Starvation (Optional): The following day, aspirate the growth medium and replace it with a serum-free or low-serum (e.g., 0.5% FBS) medium for 12-24 hours. This step helps to synchronize the cells and reduce the background from serum-derived growth factors.
-
Preparation of this compound and Serum Conditions:
-
Prepare a 2X stock solution of this compound in serum-free medium.
-
Prepare a 2X stock solution of NGF in serum-free medium.
-
Prepare two sets of treatment media: one serum-free and one containing 20% FBS (this will be diluted to a final concentration of 10%).
-
-
Treatment:
-
Add the appropriate treatment medium (serum-free or 20% FBS) to each well.
-
Add the 2X this compound stock solution to achieve the desired final concentrations.
-
Add the 2X NGF stock solution to induce the desired biological response (e.g., apoptosis).
-
Include appropriate controls: vehicle control (no this compound), NGF alone, and cells in medium alone.
-
-
Incubation: Incubate the plate for the desired duration of the experiment (e.g., 24-72 hours).
-
Cell Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.
-
Data Analysis: Calculate the IC50 of this compound in both the serum-free and serum-containing conditions by plotting the dose-response curves.
Visualizations
Caption: Experimental workflow for assessing serum impact on this compound efficacy.
Caption: Impact of serum protein binding on this compound's mechanism of action.
References
- 1. Plasma/serum protein binding determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of the protein-binding on the mode of drug action as well the interactions with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optical Screening and Classification of Drug Binding to Proteins in Human Blood Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Importance of protein binding for the interpretation of serum or plasma drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of Serum/Xeno‐Free Medium and Cytokine Supplementation on CAR‐T Cell Therapy Manufacturing in Stirred Tank Bioreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
best practices for handling and storing PD 90780
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing PD 90780, alongside detailed troubleshooting guides and frequently asked questions (FAQs) to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-peptide antagonist of the nerve growth factor (NGF). It functions by directly interacting with NGF, which in turn prevents NGF from binding to the p75 neurotrophin receptor (p75NTR). This inhibition disrupts the downstream signaling cascades associated with p75NTR activation.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. For the solid powder form, long-term storage at -20°C for up to three years or at 4°C for up to two years is recommended. Once dissolved in a solvent such as DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month.[1][3]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). To achieve a concentration of 31.25 mg/mL (86.24 mM), the use of ultrasonic treatment, warming, and heating to 60°C may be necessary. It is also important to use newly opened, hygroscopic DMSO, as water content can significantly impact solubility.[3]
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, it is recommended to dissolve the solid this compound in high-quality, anhydrous DMSO. For example, to create a 10 mM stock solution, you would dissolve 10 mg of this compound in 2.76 mL of DMSO. Ensure the compound is fully dissolved, using sonication and gentle warming if necessary.
Q5: What are the key safety precautions when handling this compound?
A5: As with any chemical reagent, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of the powder and direct contact with skin or eyes.
Data Presentation
Storage and Stability of this compound
| Form | Storage Temperature | Duration | Recommendations |
| Solid (Powder) | -20°C | Up to 3 years | Store in a tightly sealed container in a dry environment. |
| 4°C | Up to 2 years | For shorter-term storage, ensure the container is well-sealed. | |
| In Solvent (DMSO) | -80°C | Up to 6 months | Aliquot to prevent repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Suitable for short-term storage of working aliquots. |
In Vitro Efficacy of this compound
| Cell Line | Assay | IC₅₀ Value | Reference |
| PC12 | Inhibition of NGF-p75NTR Interaction | 23.1 µM | [1][2] |
| PC12nnr5 | Inhibition of NGF-p75NTR Interaction | 1.8 µM | [1][2] |
Experimental Protocols
Protocol: Inhibition of NGF-p75NTR Signaling in PC12 Cells
This protocol outlines a typical cell-based assay to assess the inhibitory effect of this compound on the NGF-p75NTR signaling pathway.
1. Cell Culture and Plating:
- Culture PC12 cells in appropriate media (e.g., DMEM with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO₂.
- Seed the PC12 cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow the cells to adhere overnight.
2. Preparation of this compound Working Solution:
- Thaw a frozen aliquot of your this compound DMSO stock solution (e.g., 10 mM).
- Prepare a series of dilutions of the stock solution in serum-free cell culture media to achieve the desired final concentrations for your experiment (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM). Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
3. Cell Treatment:
- Carefully aspirate the culture media from the wells.
- Wash the cells once with sterile phosphate-buffered saline (PBS).
- Add the prepared media containing the different concentrations of this compound or the vehicle control (media with the same final concentration of DMSO) to the respective wells.
- Incubate the cells for a predetermined pre-treatment time (e.g., 2 hours).
4. NGF Stimulation:
- Following the pre-treatment with this compound, add NGF to the media to a final concentration known to elicit a response in PC12 cells (e.g., 50 ng/mL).
- Incubate for the desired stimulation period (e.g., 15-30 minutes for signaling pathway analysis).
5. Cell Lysis:
- Aspirate the media and wash the cells twice with ice-cold PBS.
- Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
- Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
- Incubate on ice for 30 minutes, vortexing occasionally.
- Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
6. Protein Quantification and Western Blot Analysis:
- Collect the supernatant containing the soluble protein.
- Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
- Normalize the protein concentrations for all samples.
- Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
- Perform western blotting to analyze the phosphorylation status or expression levels of downstream targets of the p75NTR pathway (e.g., JNK, NF-κB). Use an appropriate loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[4]
Visualizations
Signaling Pathway of NGF-p75NTR Inhibition by this compound
References
Validation & Comparative
A Head-to-Head Comparison of PD 90780 and Ro 08-2750 in p75NTR Inhibition
For Researchers, Scientists, and Drug Development Professionals
The p75 neurotrophin receptor (p75NTR), a member of the tumor necrosis factor receptor superfamily, is a critical regulator of neuronal survival, apoptosis, and neurite growth. Its multifaceted role in the nervous system has made it a compelling target for therapeutic intervention in various neurological diseases. Small molecule inhibitors that can modulate p75NTR activity are therefore of significant interest. This guide provides a detailed comparison of two such inhibitors, PD 90780 and Ro 08-2750, which both function by targeting the ligand of p75NTR, the nerve growth factor (NGF).
Mechanism of Action
Both this compound and Ro 08-2750 are non-peptide small molecules that inhibit the interaction between NGF and p75NTR by binding directly to NGF itself, rather than to the receptor.[1][2] This interaction with NGF is thought to induce conformational changes or block the binding site, thereby preventing NGF from activating p75NTR.
Ro 08-2750 is a reversible inhibitor that binds to the NGF dimer.[2][3] This binding is proposed to alter the conformation of NGF, which in turn selectively hinders its binding to p75NTR at lower concentrations.[2][3][4] At higher concentrations (above 5 µM), it has been shown to inhibit NGF's interaction with both p75NTR and the TrkA receptor.[4][5]
This compound also interacts directly with NGF to prevent its association with p75NTR.[1] Interestingly, its inhibitory effect is influenced by the presence of the TrkA receptor. The ability of this compound to block the NGF-p75NTR interaction is reportedly lower when p75NTR is co-expressed with TrkA, suggesting that the formation of a p75NTR-TrkA receptor complex alters the NGF binding dynamics.[6]
Quantitative Comparison
Direct, head-to-head quantitative comparisons of this compound and Ro 08-2750 in the same experimental setting are limited in the published literature. The following tables summarize the available data from various sources. It is important to note that a study utilizing surface plasmon resonance (SPR) reported that, contrary to other findings, Ro 08-2750 was not effective in inhibiting the NGF-p75NTR interaction, while this compound was.[7] This discrepancy highlights the need for further direct comparative studies.
| Inhibitor | Target | Mechanism | Molecular Weight ( g/mol ) | CAS Number |
| This compound | Nerve Growth Factor (NGF) | Binds to NGF, preventing its interaction with p75NTR.[1] | 362.34 | 77422-99-2 |
| Ro 08-2750 | Nerve Growth Factor (NGF) | Binds to the NGF dimer, inducing a conformational change that inhibits binding to p75NTR.[2][3][4] | 270.24 | 37854-59-4 |
| Inhibitor | Assay Type | Cell Line / System | IC₅₀ | Reference |
| This compound | NGF-p75NTR Interaction | PC12 cells (p75NTR & TrkA expressed) | 23.1 µM | [8] |
| NGF-p75NTR Interaction | PC12nnr5 cells (p75NTR only) | 1.8 µM | [8] | |
| Ro 08-2750 | NGF Binding | - | ~1 µM | [2][3][9] |
| MSI RNA-binding | - | 2.7 µM | [2][3][9] |
p75NTR Signaling Pathways
p75NTR activation can trigger divergent signaling cascades depending on the cellular context and the presence of co-receptors. Key pathways include the activation of NF-κB, which is typically pro-survival, and the JNK and RhoA pathways, which can lead to apoptosis and axon growth inhibition, respectively.[10][11][12][13]
References
- 1. Characterizing nerve growth factor-p75(NTR) interactions and small molecule inhibition using surface plasmon resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monitoring signaling by the p75(NTR) receptor utilizing a caspase-3 activation assay amenable to small-molecule screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 4. researchgate.net [researchgate.net]
- 5. encompass.eku.edu [encompass.eku.edu]
- 6. innoprot.com [innoprot.com]
- 7. Structural basis of NF-κB signaling by the p75 neurotrophin receptor interaction with adaptor protein TRADD through their respective death domains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of a p75(NTR) apoptotic signaling pathway using a novel cellular model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The p75 Neurotrophin Receptor Mediates Neuronal Apoptosis and Is Essential for Naturally Occurring Sympathetic Neuron Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. intranet.lcg.unam.mx [intranet.lcg.unam.mx]
- 12. p75NTR Mediates Neurotrophin-Induced Apoptosis of Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. central.bac-lac.gc.ca [central.bac-lac.gc.ca]
A Comparative Guide to the Validation of PD 90780's Inhibitory Effect on TrkA Phosphorylation
For researchers and professionals in drug development, understanding the efficacy and specificity of kinase inhibitors is paramount. This guide provides a comparative analysis of PD 90780 and other notable TrkA inhibitors, focusing on their ability to block the phosphorylation of Tropomyosin receptor kinase A (TrkA). This activation step is a critical signaling event in pathways regulating neuronal survival, differentiation, and pain, and its dysregulation is implicated in various cancers.
Performance Comparison of TrkA Inhibitors
The inhibitory potency of various compounds against TrkA phosphorylation is a key metric for their comparison. The available data, summarized below, highlights a significant difference in the effective concentrations of this compound compared to other well-characterized TrkA inhibitors.
| Inhibitor | Target(s) | IC50 (TrkA Phosphorylation) | Cell Line(s) | Reference(s) |
| This compound | NGF-p75NTR interaction, TrkA | Partial inhibition at 300 µM | PC12 | [1] |
| Larotrectinib | TrkA, TrkB, TrkC | 5-11 nM | Various cancer cell lines | [2][3][4] |
| Entrectinib | TrkA, TrkB, TrkC, ROS1, ALK | 1-5 nM | Various cancer cell lines | [2][4][5] |
| Lestaurtinib | TrkA, TrkB, TrkC, FLT3, JAK2 | ~25 nM (for Trk RTKs) | Not specified | [6] |
| Repotrectinib | TrkA, TrkB, TrkC, ROS1, ALK | <0.2 nM (wild-type Trk fusions) | Engineered cell lines | [7] |
Note: The IC50 value represents the concentration of an inhibitor required to reduce the activity of a biological process by 50%. A lower IC50 value indicates a more potent inhibitor. The data for this compound indicates a significantly lower potency in inhibiting TrkA phosphorylation compared to the other listed compounds, which are effective at nanomolar concentrations.
TrkA Signaling Pathway
Nerve Growth Factor (NGF) binding to its receptor TrkA induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways crucial for cellular functions. The primary pathways activated by TrkA are the Ras/MAPK pathway, the PI3K/Akt pathway, and the PLCγ pathway.
Caption: The TrkA signaling cascade initiated by NGF binding.
Experimental Protocols
Validating the inhibitory effect of a compound on TrkA phosphorylation typically involves a cell-based assay followed by quantitative analysis. A common and robust method is Western blotting.
Experimental Workflow for Validating TrkA Inhibitors
The general workflow for assessing the efficacy of a TrkA inhibitor is a multi-step process that begins with treating cultured cells and concludes with data analysis to determine the inhibitor's potency.
Caption: A typical experimental workflow for validating TrkA inhibitors.
Detailed Protocol: Western Blot for TrkA Phosphorylation
This protocol outlines the key steps for assessing the level of TrkA phosphorylation in response to NGF stimulation in the presence or absence of an inhibitor.
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., PC12 cells, which endogenously express TrkA, or a cell line overexpressing TrkA) to approximately 80% confluency.
-
Serum-starve the cells for 2-4 hours to reduce basal kinase activity.
-
Pre-incubate the cells with varying concentrations of the test inhibitor (e.g., this compound, Larotrectinib) or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with an optimal concentration of Nerve Growth Factor (NGF) (e.g., 50-100 ng/mL) for a short period (e.g., 5-15 minutes) to induce TrkA phosphorylation.
2. Cell Lysis and Protein Quantification:
-
Immediately after stimulation, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading for electrophoresis.
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting and Detection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST)) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated TrkA (p-TrkA).
-
After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
To normalize for protein loading, the same membrane can be stripped and re-probed with a primary antibody against total TrkA.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
5. Data Analysis:
-
Quantify the band intensities for p-TrkA and total TrkA using densitometry software.
-
Normalize the p-TrkA signal to the total TrkA signal for each sample.
-
Plot the normalized p-TrkA levels against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
This comprehensive guide provides a framework for the objective comparison of this compound with other TrkA inhibitors. The provided data and protocols can assist researchers in designing and interpreting experiments to validate the inhibitory effects of compounds on TrkA phosphorylation.
References
- 1. researchgate.net [researchgate.net]
- 2. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Entrectinib: an orally available, selective tyrosine kinase inhibitor for the treatment of NTRK, ROS1, and ALK fusion-positive solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lestaurtinib - Wikipedia [en.wikipedia.org]
- 7. Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two NGF Inhibitors: A Comparative Analysis of Tanezumab and PD 90780
In the landscape of analgesic drug development, the inhibition of Nerve Growth Factor (NGF) signaling has emerged as a promising strategy for the management of chronic pain. This guide provides a detailed comparative analysis of two molecules that target this pathway, albeit through different mechanisms: Tanezumab (B1168043), a clinically evaluated humanized monoclonal antibody, and PD 90780, a preclinical non-peptide small molecule. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their mechanisms of action, available experimental data, and key differentiators.
Mechanism of Action: A Broad Stroke vs. a Targeted Approach
At the core of their differences lies how each compound disrupts the NGF signaling cascade. Tanezumab takes a broad approach by directly binding to NGF, preventing its interaction with both of its receptors: the high-affinity Tropomyosin receptor kinase A (TrkA) and the low-affinity p75 neurotrophin receptor (p75NTR).[1][2][3] In contrast, this compound exhibits a more targeted mechanism, acting as a non-peptide antagonist that specifically prevents NGF from binding to the p75NTR receptor.[4][5] At higher concentrations, this compound has also been shown to decrease TrkA phosphorylation.[4][5]
This fundamental difference in their mechanism of action has significant implications for their potential therapeutic effects and side-effect profiles. By blocking both TrkA and p75NTR signaling, Tanezumab effectively shuts down the majority of NGF's biological activities, which are crucial for the growth, maintenance, and survival of certain neurons involved in pain signaling.[1][2] this compound's selective antagonism of p75NTR suggests a more nuanced modulation of NGF signaling, a receptor implicated in various cellular processes, including apoptosis and inflammation.
Signaling Pathway of NGF and Intervention Points of Tanezumab and this compound
Comparative Efficacy and Safety: Clinical vs. Preclinical Data
The available data for Tanezumab and this compound reflect their different stages of development. Tanezumab has undergone extensive Phase III clinical trials for osteoarthritis and chronic low back pain, providing a wealth of human efficacy and safety data. In contrast, data for this compound is limited to in vitro studies.
Tanezumab: Clinical Trial Insights
Tanezumab has demonstrated statistically significant improvements in pain and physical function in patients with moderate-to-severe osteoarthritis and chronic low back pain who have had an inadequate response to other analgesics.[6][7][8]
Table 1: Summary of Tanezumab Clinical Trial Data
| Indication | Trial Identifier | Key Efficacy Outcomes | Key Safety Findings |
| Osteoarthritis (Knee or Hip) | NCT02697773, NCT02709486, NCT02528188 | Statistically significant improvement in WOMAC Pain and Physical Function scores vs. placebo.[3][7][9] | Increased incidence of rapidly progressive osteoarthritis (RPOA) and total joint replacements compared to placebo.[7][8][10] Paresthesia and hypoesthesia were more frequent.[7] |
| Chronic Low Back Pain | NCT02528253 | Statistically significant improvement in Low Back Pain Intensity (LBPI) score at 16 weeks for the 10 mg dose vs. placebo.[6][11][12] | A low rate of joint safety events, with some requiring joint replacement, was observed.[6][11] |
Experimental Protocol: Tanezumab Phase III Osteoarthritis Trial (Illustrative Example based on NCT02697773 & NCT02709486)
A significant safety concern that emerged from the Tanezumab clinical trials was the increased risk of rapidly progressive osteoarthritis (RPOA), in some cases leading to total joint replacement.[8][10] This has been a major hurdle in its regulatory approval process. The proposed mechanism for this adverse event is that the profound pain relief allows patients to overuse a joint that is already structurally compromised, leading to accelerated damage.
This compound: Preclinical Profile
The available data for this compound is confined to in vitro assays, which demonstrate its ability to inhibit the interaction between NGF and the p75NTR receptor.
Table 2: Summary of this compound In Vitro Data
| Assay Type | Cell Line / System | Endpoint | Result |
| NGF-p75NTR Interaction | PC12 cells | IC50 | 23.1 µM[4][5] |
| NGF-p75NTR Interaction | PC12nnr5 cells (TrkA deficient) | IC50 | 1.8 µM[4][5] |
| TrkA Phosphorylation | - | Inhibition | Observed at 300 µM[4][5] |
The lack of in vivo data for this compound in animal models of pain makes a direct comparison of its analgesic efficacy and safety profile with Tanezumab impossible at this time. However, the selective targeting of p75NTR could theoretically offer a different safety profile, potentially avoiding the TrkA-mediated effects on joint proprioception and pain perception that are thought to contribute to RPOA with Tanezumab. Further preclinical studies, including toxicology and efficacy studies in relevant animal models, are necessary to elucidate the therapeutic potential and risks associated with this compound.
Future Perspectives and Unanswered Questions
The development of Tanezumab has provided invaluable insights into the role of NGF in chronic pain and the potential risks of its systemic inhibition. While its efficacy is promising, the joint safety concerns remain a significant challenge.
This compound, with its more selective mechanism of action, represents an alternative approach to modulating NGF signaling. The key question is whether selective p75NTR antagonism can provide meaningful analgesia without the adverse joint events associated with dual TrkA/p75NTR inhibition. Future research on this compound and other selective p75NTR antagonists should focus on:
-
In vivo efficacy: Demonstrating pain relief in established animal models of chronic pain.
-
Safety and toxicology: Thoroughly evaluating the on-target and off-target effects, with a particular focus on joint health and neurological function.
-
Pharmacokinetics and pharmacodynamics: Understanding the drug's absorption, distribution, metabolism, and excretion, as well as its dose-response relationship in vivo.
Logical Relationship of Drug Development Stages
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. Pfizer and Lilly Announce Top-line Results From Phase 3 Study of Tanezumab in Chronic Low Back Pain | Pfizer [pfizer.com]
- 3. Predicting Treatment Responses in Patients With Osteoarthritis: Results From Two Phase III Tanezumab Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Tanezumab for chronic low back pain: a randomized, double-blind, placebo- and active-controlled, phase 3 study of efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Subcutaneous tanezumab for osteoarthritis of the hip or knee: efficacy and safety results from a 24-week randomised phase III study with a 24-week follow-up period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pfizer.com [pfizer.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Joint Safety with Tanezumab: Integrated Analyses from Randomized Controlled Phase 3 Studies in Patients with Osteoarthritis - ACR Meeting Abstracts [acrabstracts.org]
- 11. Tanezumab for chronic low back pain: a randomized, double-blind, placebo- and active-controlled, phase 3 study of efficacy and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Comparative Analysis of PD 98059's Interaction with Neurotrophin Signaling Pathways
A Note on Terminology: The compound "PD 90780" is not extensively documented in scientific literature within the context of neurotrophin research. It is highly probable that this is a typographical error for PD 98059 , a well-characterized and widely used inhibitor of MEK1 (MAPK/ERK kinase 1) and MEK2. This guide will, therefore, focus on the functional cross-reactivity of PD 98059 with the signaling pathways of various neurotrophins, as it acts on a common downstream signaling cascade.
This guide provides a comparative overview of how PD 98059, a selective MEK1/2 inhibitor, functionally interacts with the signaling pathways of major neurotrophins, including Brain-Derived Neurotrophic Factor (BDNF), Nerve Growth Factor (NGF), Neurotrophin-3 (NT-3), and Neurotrophin-4 (NT-4). Since these neurotrophins all utilize the MAPK/ERK pathway to varying extents for their cellular effects, PD 98059 can be considered a functionally cross-reactive inhibitor of their downstream signaling.
Mechanism of Action and Pathway Intersection
Neurotrophins initiate their signaling cascades by binding to and activating their respective Tropomyosin receptor kinase (Trk) receptors: NGF binds to TrkA, BDNF and NT-4 bind to TrkB, and NT-3 binds to TrkC. This binding event leads to receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins like Shc and Grb2. This assembly activates the Ras-Raf-MEK-ERK signaling cascade.
PD 98059 is a non-ATP-competitive inhibitor that binds to the inactive form of MEK1 and MEK2, preventing their activation by the upstream kinase, Raf. By inhibiting MEK, PD 98059 effectively blocks the phosphorylation and activation of ERK1/2, a critical downstream effector responsible for mediating many of the transcriptional and cellular responses induced by neurotrophins, such as cell survival, differentiation, and synaptic plasticity.
Validating the On-Target Effects of MEK Inhibitors: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the RAS-RAF-MEK-ERK cascade, is a critical signaling nexus implicated in cell proliferation, differentiation, and survival. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. MEK1 and MEK2, the dual-specificity kinases that phosphorylate and activate ERK1 and ERK2, are key nodes in this pathway. This guide provides a comprehensive comparison of the well-established MEK inhibitor, PD 98059, with several alternatives, and outlines a robust framework for validating their on-target effects using knockout models. The use of such models is the gold standard for confirming that the observed biological effects of a compound are indeed mediated through its intended target.
The Logic of On-Target Validation with Knockout Models
The core principle behind using knockout (KO) models for drug target validation is to create a biological system that is genetically null for the intended target of the drug. By comparing the drug's effect in wild-type (WT) cells or animals with its effect in their KO counterparts, researchers can definitively attribute the drug's activity to its interaction with the target. If a drug's effect is diminished or absent in the KO model, it provides strong evidence for on-target activity. Conversely, if the drug still elicits a response in the absence of the target, it suggests the presence of off-target effects.
Caption: Logical framework for validating on-target effects using knockout models.
Comparative Analysis of MEK Inhibitors
The following table provides a comparative overview of PD 98059 and other commonly used MEK inhibitors. The data presented is compiled from various sources and should be used as a guide for selecting the appropriate inhibitor for a specific experimental context.
| Inhibitor | Chemical Structure | Target(s) | IC50 | Selectivity & Notes | Knockout Validation Insights |
| PD 98059 | 2-(2-Amino-3-methoxyphenyl)-4H-1-benzopyran-4-one | MEK1, MEK2 | MEK1: 2-7 µM, MEK2: 50 µM[1] | A first-generation, non-ATP competitive inhibitor. Binds to the inactive form of MEK1, preventing its activation by upstream kinases like Raf. It is highly selective and does not inhibit other kinases like p38 MAPK.[1] | While specific studies directly comparing PD 98059 in MEK1/2 double knockout models are not readily available, its well-characterized selectivity profile has been established through extensive in vitro kinase screening. |
| U0126 | 1,4-diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene | MEK1, MEK2 | MEK1: 72 nM, MEK2: 58 nM[2][3][4] | A potent and selective non-ATP competitive inhibitor. It has been shown to have off-target effects, including antioxidant properties independent of its MEK inhibition.[5] | Studies using U0126 in zebrafish have demonstrated its in vivo efficacy in blocking ERK phosphorylation, providing a model for studying MEK's role in development.[6][7] |
| PD 0325901 | N-[(2R)-2,3-Dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide | MEK1, MEK2 | ~1 nM against activated MEK1 and MEK2 | A second-generation, potent, and selective non-ATP competitive MEK inhibitor with improved pharmaceutical properties over earlier compounds.[8] It is orally bioavailable.[9] | Studies in Nf1 knockout mouse models have shown that PD 0325901 can rescue myopathic features, demonstrating its in vivo efficacy and on-target engagement in a disease context.[10] |
| Selumetinib (B1684332) (AZD6244) | 6-(4-bromo-2-chloroanilino)-7-fluoro-N-(2-hydroxyethoxy)-3-methylbenzimidazole-5-carboxamide | MEK1, MEK2 | MEK1: 14 nM[1][11][12] | A highly selective, non-ATP competitive inhibitor of MEK1/2.[11] It has been evaluated in numerous clinical trials. | In vivo studies in NF1 minipig models have demonstrated that selumetinib normalizes Ras/MAPK signaling in relevant tissues, confirming its on-target activity.[13][14] |
| Trametinib (B1684009) (GSK1120212) | N-(3-{3-Cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl}phenyl)acetamide | MEK1, MEK2 | MEK1: 0.92 nM, MEK2: 1.8 nM[15] | A potent, selective, and reversible allosteric inhibitor of MEK1 and MEK2 activation and kinase activity.[16] It is an FDA-approved drug for the treatment of melanoma.[17] | Studies in KRAS-mutant lung adenocarcinoma cells with acquired resistance to trametinib, including those with RB1 knockout, have been used to investigate mechanisms of resistance, implicitly validating its on-target action.[18] |
| Cobimetinib (B612205) (GDC-0973) | [3,4-Difluoro-2-(2-fluoro-4-iodophenylamino)phenyl][3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl]methanone | MEK1 | 4.2 nM[19][20] | A potent and highly selective inhibitor of MEK1. It is used in combination with BRAF inhibitors for the treatment of melanoma.[21][22] | In neuroblastoma cell lines, cobimetinib's on-target effect is demonstrated by the dephosphorylation of ERK1/2 and feedback activation of MEK1/2.[23] |
Experimental Protocols for On-Target Validation
A robust validation of a MEK inhibitor's on-target effects should involve a multi-pronged approach, assessing both the direct impact on the target and the downstream cellular consequences.
Western Blotting for ERK Phosphorylation
This is the most direct method to assess the biochemical effect of a MEK inhibitor. A reduction in the phosphorylation of ERK1/2 (p-ERK) upon inhibitor treatment in wild-type cells, and the absence of such a reduction in MEK1/2 knockout cells (which should already have low or absent p-ERK levels), confirms on-target activity.
Protocol:
-
Cell Culture and Treatment:
-
Plate wild-type and MEK1/2 knockout cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours to reduce basal p-ERK levels.
-
Treat the cells with a range of concentrations of the MEK inhibitor (e.g., PD 98059) or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours).
-
Include a positive control, such as stimulation with a growth factor (e.g., EGF or FGF), to induce ERK phosphorylation in the absence of the inhibitor.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.[16][19]
-
Cell Viability/Proliferation Assay
This assay measures the functional consequence of MEK inhibition. A decrease in cell viability or proliferation in wild-type cells treated with the inhibitor, which is absent or significantly reduced in knockout cells, indicates on-target activity.
Protocol (using MTT assay):
-
Cell Seeding and Treatment:
-
Seed wild-type and MEK1/2 knockout cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to attach overnight.
-
Treat the cells with a serial dilution of the MEK inhibitor or vehicle for 24-72 hours.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
In Vitro Kinase Assay
This cell-free assay directly measures the ability of the inhibitor to block the kinase activity of MEK1 or MEK2.
Protocol:
-
Assay Setup:
-
In a microplate, combine recombinant active MEK1 or MEK2 enzyme, a specific substrate (e.g., inactive ERK2), and ATP in a kinase assay buffer.
-
Add varying concentrations of the MEK inhibitor or vehicle to the wells.
-
-
Kinase Reaction:
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes) to allow the phosphorylation reaction to proceed.
-
-
Detection of Phosphorylation:
-
The method of detection will vary depending on the assay format. Common methods include:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.
-
Luminescence-based assay: Measuring the amount of ATP remaining after the reaction (e.g., Kinase-Glo® assay).[24]
-
Fluorescence-based assay: Using a phospho-specific antibody labeled with a fluorescent probe.
-
-
-
Data Analysis:
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological context, the following diagrams illustrate the MEK/ERK signaling pathway and a typical workflow for validating on-target effects.
Caption: The canonical MEK/ERK signaling pathway and the point of intervention for MEK inhibitors.
Caption: A streamlined experimental workflow for validating the on-target effects of MEK inhibitors.
By employing these rigorous experimental approaches and leveraging the power of knockout models, researchers can confidently validate the on-target effects of MEK inhibitors like PD 98059 and its alternatives. This validation is a critical step in the drug discovery and development process, ensuring that the observed therapeutic effects are mechanistically linked to the intended molecular target.
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. U0126 | MEK1 inhibitor | Hello Bio [hellobio.com]
- 4. U0126 | MAP Kinase (MKK, MEK) Inhibitor | Tocris Bioscience [tocris.com]
- 5. U0126 Protects Cells against Oxidative Stress Independent of Its Function as a MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The small molecule Mek1/2 inhibitor U0126 disrupts the chordamesoderm to notochord transition in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The small molecule Mek1/2 inhibitor U0126 disrupts the chordamesoderm to notochord transition in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MEK Inhibitor PD0325901 Significantly Reduces the Growth of Papillary Thyroid Carcinoma Cells In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. Selumetinib | Apoptosis | ERK | MEK | TargetMol [targetmol.com]
- 13. Selumetinib normalizes Ras/MAPK signaling in clinically relevant neurofibromatosis type 1 minipig tissues in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selumetinib normalizes Ras/MAPK signaling in clinically relevant neurofibromatosis type 1 minipig tissues in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antitumor activity of the MEK inhibitor trametinib on intestinal polyp formation in ApcΔ716 mice involves stromal COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MEK inhibitor resistance in lung adenocarcinoma is associated with addiction to sustained ERK suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. selleckchem.com [selleckchem.com]
- 21. Cobimetinib - NCI [dctd.cancer.gov]
- 22. researchgate.net [researchgate.net]
- 23. Targeted inhibition of MEK1 by cobimetinib leads to differentiation and apoptosis in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. medchemexpress.com [medchemexpress.com]
- 26. selleckchem.com [selleckchem.com]
A Comparative Guide to Small Molecule NGF Antagonists for Researchers
For researchers, scientists, and drug development professionals, this guide provides a side-by-side comparison of small molecule Nerve Growth Factor (NGF) antagonists, focusing on their performance backed by experimental data. This document is intended to serve as a resource for those investigating novel therapeutics targeting the NGF pathway for pain and other neurological disorders.
Nerve Growth Factor (NGF) is a well-validated target for the treatment of pain. While monoclonal antibodies targeting NGF have shown clinical efficacy, the development of small molecule antagonists offers the potential for oral administration and improved cost-effectiveness. These small molecules primarily target the Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for NGF. This guide summarizes the available quantitative data for several small molecule TrkA antagonists, details relevant experimental protocols, and provides a visual representation of the NGF signaling pathway.
Quantitative Comparison of Small Molecule TrkA Antagonists
The following tables summarize the in vitro potency of various small molecule NGF antagonists against the TrkA receptor. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in assay conditions.
| Compound | Target(s) | Assay Type | IC50 (nM) | Reference |
| Larotrectinib | TrkA, TrkB, TrkC | Cellular Assay | 2-20 | [1] |
| GZ-389988 | TrkA, TrkB, TrkC | Kinase Assay | 0.3 (TrkA), 0.1 (TrkB), 0.5 (TrkC) | [1] |
| AZ-23 | TrkA, TrkB | Kinase Assay | 2 (TrkA), 8 (TrkB) | [1] |
| GNF-5837 | TrkA, TrkB, TrkC | Kinase Assay | 11 (TrkA), 9 (TrkB), 7 (TrkC) | [1] |
| Milciclib (PHA-848125) | CDK-2, TrkA | Cellular Assay (NGF-induced TrkA phosphorylation) | 45 | [1] |
| BVNP-0197 | NGF | Cellular Assay | 90 | [2] |
| Ro 08-2750 | NGF (binds to) | Binding Assay | ~1000 | [3][4][5][6] |
| Compound | Target(s) | Assay Type | IC50 (µM) | Reference |
| ALE-0540 | TrkA, p75NTR | Binding Assay | 5.88 (TrkA), 3.72 (p75NTR and TrkA) | |
| PD90780 | p75NTR | Binding Assay | 0.5 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize small molecule NGF antagonists.
In Vitro TrkA Kinase Activity Assay (ADP-Glo™ Format)
This assay quantifies the activity of TrkA kinase by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant human TrkA kinase
-
Poly (4:1 Glu, Tyr) peptide substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (small molecule inhibitors)
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the TrkA enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
PC12 Cell Neurite Outgrowth Inhibition Assay
This cell-based functional assay assesses the ability of antagonists to inhibit NGF-induced neuronal differentiation.
Materials:
-
PC12 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% horse serum and 5% fetal bovine serum)
-
Nerve Growth Factor (NGF)
-
Test compounds
-
Culture plates coated with a suitable substrate (e.g., collagen type IV or poly-L-lysine)
-
Microscope with imaging capabilities
Procedure:
-
Seed PC12 cells onto coated culture plates at an appropriate density (e.g., 1 x 10^4 cells/well in a 96-well plate).
-
Allow the cells to adhere for 24 hours.
-
Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.
-
Add a fixed concentration of NGF (e.g., 50 ng/mL) to induce neurite outgrowth.
-
Incubate the cells for 48-72 hours.
-
Capture images of the cells using a microscope.
-
Quantify neurite outgrowth. A common method is to measure the percentage of cells bearing neurites that are at least twice the length of the cell body diameter.
-
Determine the IC50 of the test compound for inhibiting NGF-induced neurite outgrowth.
In Vivo Model of Neuropathic Pain: Spinal Nerve Ligation (SNL)
This preclinical model is used to evaluate the efficacy of analgesic compounds in a setting of nerve injury-induced pain.
Animals:
-
Adult male Sprague-Dawley or Wistar rats
Procedure:
-
Anesthetize the animal.
-
Make a small incision to expose the L5 and L6 spinal nerves.
-
Tightly ligate the L5 spinal nerve with a silk suture.
-
Close the incision.
-
Allow the animals to recover for a period of days to weeks, during which they will develop signs of neuropathic pain, such as mechanical allodynia and thermal hyperalgesia.
-
Administer the test compound via the desired route (e.g., oral, intraperitoneal, intrathecal).
-
Assess the animal's pain behavior at various time points after drug administration using methods such as the von Frey test for mechanical allodynia or the Hargreaves test for thermal hyperalgesia.
-
Compare the response of the drug-treated group to a vehicle-treated control group to determine the analgesic efficacy of the compound.
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language).
References
- 1. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nerve growth factor inhibitor with novel‐binding domain demonstrates nanomolar efficacy in both cell‐based and cell‐free assay systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. sinobiological.com [sinobiological.com]
A Comparative Literature Review of PD 90780: Efficacy and Specificity as a p75NTR Antagonist
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the efficacy and specificity of PD 90780, a small molecule antagonist of the p75 neurotrophin receptor (p75NTR), in comparison to other notable alternatives. This document provides a detailed analysis of supporting experimental data, methodologies for key experiments, and visual representations of relevant biological pathways and workflows.
Introduction
This compound has been identified as a non-peptide small molecule that functionally antagonizes the interaction between Nerve Growth Factor (NGF) and the p75 neurotrophin receptor (p75NTR). This receptor, a member of the tumor necrosis factor (TNF) receptor superfamily, is a critical regulator of neuronal survival, apoptosis, and neurite outgrowth. Dysregulation of the NGF-p75NTR signaling axis has been implicated in various neurological disorders, making it a compelling target for therapeutic intervention. This guide provides a comparative analysis of the efficacy and specificity of this compound against other known p75NTR antagonists, supported by available experimental data.
Efficacy and Specificity Comparison of p75NTR Antagonists
The efficacy of this compound and its alternatives is primarily assessed by their ability to inhibit the binding of NGF to p75NTR, typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the available quantitative data for this compound and other small molecule inhibitors targeting the NGF-p75NTR interaction.
| Compound | Target | IC50 / A2 Value | Cell Line / Assay Condition | Specificity Notes |
| This compound | NGF-p75NTR Interaction | ~1.8 µM - 23.1 µM | PC12nnr5 cells (p75NTR only) and PC12 cells (p75NTR and TrkA) | Does not inhibit the binding of brain-derived neurotrophic factor (BDNF) or neurotrophin-3 (NT-3) to p75NTR. Its inhibitory effect on NGF-p75NTR is reduced in the presence of the TrkA receptor. |
| Ro 08-2750 | NGF-p75NTR Interaction | ~1 µM | Not specified in detail in the provided results. | Selectively inhibits NGF binding to p75NTR over TrkA.[1][2] |
| ALE-0540 | NGF-p75NTR & NGF-TrkA Interaction | 3.72 µM (p75NTR and TrkA) | Not specified in detail in the provided results. | Inhibits binding to both p75NTR and TrkA receptors.[3] |
| LM11A-31 | p75NTR Ligand | A2 = 1,192 nM | p75NTR-Fc binding assay | A p75NTR ligand that inhibits NGF binding.[4][5] |
| THX-B | p75NTR Antagonist | Not explicitly stated for NGF-p75NTR binding. | Not applicable. | A potent and non-peptidic p75NTR antagonist.[6] |
Signaling Pathways Modulated by p75NTR
The p75NTR is a pleiotropic receptor that can initiate divergent signaling cascades, leading to either cell survival or apoptosis. The binding of NGF to p75NTR can trigger two major downstream pathways: the NF-κB pathway, which is generally pro-survival, and the JNK pathway, which is often associated with apoptosis. The specific cellular context and the presence of co-receptors like TrkA can influence the balance between these outcomes.
Caption: p75NTR signaling pathways leading to cell survival or apoptosis.
Experimental Protocols
Competitive Radioligand Binding Assay for p75NTR
This assay is designed to determine the ability of a test compound to inhibit the binding of a radiolabeled ligand (e.g., ¹²⁵I-NGF) to the p75NTR.
Materials:
-
Cell Membranes: Membranes prepared from cells overexpressing p75NTR (e.g., PC12nnr5 cells).
-
Radioligand: ¹²⁵I-labeled Nerve Growth Factor (NGF).
-
Test Compounds: this compound and other p75NTR antagonists.
-
Non-specific Binding Control: A high concentration of unlabeled NGF.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA, and 0.1% BSA.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Fluid.
-
Glass Fiber Filters.
-
Filtration Manifold.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from p75NTR-expressing cells by homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Cell membranes + ¹²⁵I-NGF.
-
Non-specific Binding: Cell membranes + ¹²⁵I-NGF + a saturating concentration of unlabeled NGF.
-
Competitive Binding: Cell membranes + ¹²⁵I-NGF + varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Cell-Based p75NTR-Mediated Apoptosis Assay
This assay measures the ability of a compound to block NGF-induced apoptosis in cells that predominantly signal through the p75NTR apoptotic pathway.
Materials:
-
Cell Line: A cell line that undergoes apoptosis upon NGF treatment via p75NTR (e.g., specific neuronal cell lines or transfected cell lines).
-
Nerve Growth Factor (NGF).
-
Test Compounds: this compound and other p75NTR antagonists.
-
Apoptosis Detection Kit: e.g., TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit or a caspase activity assay kit.
-
Cell Culture Medium and Supplements.
-
Fluorescence Microscope or Plate Reader.
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
Control: Treat cells with vehicle.
-
NGF-induced Apoptosis: Treat cells with an optimal concentration of NGF to induce apoptosis.
-
Inhibition: Pre-incubate cells with varying concentrations of the test compound for a specific duration (e.g., 1 hour) before adding NGF.
-
-
Incubation: Incubate the cells for a period sufficient to observe apoptosis (e.g., 24-48 hours).
-
Apoptosis Detection:
-
TUNEL Assay: Fix and permeabilize the cells, then follow the manufacturer's protocol for TUNEL staining to label DNA fragmentation.
-
Caspase Activity Assay: Lyse the cells and measure the activity of key apoptotic caspases (e.g., caspase-3) using a fluorogenic substrate according to the manufacturer's instructions.
-
-
Quantification:
-
TUNEL Assay: Count the number of TUNEL-positive (apoptotic) cells under a fluorescence microscope.
-
Caspase Activity Assay: Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of apoptosis or caspase activity relative to the NGF-treated group.
-
Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value for the functional inhibition of apoptosis.
-
Experimental Workflow for Screening p75NTR Antagonists
A typical workflow for the discovery and characterization of novel p75NTR antagonists involves a multi-step process, starting from a large-scale screen and progressing to more detailed functional and specificity assays.
Caption: A generalized experimental workflow for the screening and development of p75NTR antagonists.
Conclusion
This compound serves as a valuable tool for studying the physiological and pathological roles of the NGF-p75NTR signaling axis. Its specificity for the NGF-p75NTR interaction, without affecting the binding of other neurotrophins, makes it a more selective probe compared to broader-spectrum inhibitors. However, its efficacy appears to be influenced by the presence of the TrkA receptor, a factor that researchers should consider in their experimental designs. The comparative data presented in this guide, along with the detailed experimental protocols, offer a solid foundation for the evaluation of this compound and the exploration of novel p75NTR-targeted therapeutics. Further characterization of the in vivo efficacy and pharmacokinetic properties of these compounds is essential for their translation into clinical applications.
References
- 1. The p75NTR mediates a bifurcated signal transduction cascade through the NF kappa B and JNK pathways to inhibit cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactome | p75NTR signals via NF-kB [reactome.org]
- 3. Reactome | p75NTR ICD signals to NF-kB [reactome.org]
- 4. Protocols | Cell Signaling Technology [cellsignal.com]
- 5. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
- 6. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of PD 90780's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PD 90780, a non-peptide antagonist of the nerve growth factor (NGF), with other small molecule inhibitors targeting the NGF-p75 neurotrophin receptor (p75NTR) interaction. The mechanism of action of this compound has been independently verified, and this document summarizes the supporting experimental data, compares its performance with alternatives, and provides detailed experimental methodologies for key assays.
Mechanism of Action of this compound
This compound functions as an antagonist of NGF by directly interacting with NGF, thereby preventing its association with the p75NTR. This inhibitory action is crucial in studying the roles of the NGF-p75NTR signaling axis in various cellular processes, including apoptosis and neuronal differentiation.
Comparative Analysis of NGF-p75NTR Antagonists
An independent study utilizing Surface Plasmon Resonance (SPR) spectroscopy provided a head-to-head comparison of this compound with other reported NGF inhibitors. This study demonstrated the selectivity of this compound for inhibiting the NGF-p75NTR interaction.
| Compound | Mechanism of Action | IC50 / Affinity (NGF-p75NTR Interaction) | Selectivity | Reference |
| This compound | Interacts with NGF, preventing its binding to p75NTR. | Effective inhibitor (SPR data) | Selective for p75NTR over TrkA | |
| Ro 08-2750 | Binds to NGF, inducing a conformational change that prevents p75NTR binding. | ~ 1 µM | Selective for p75NTR over TrkA at low concentrations | [1][2][3][4] |
| ALE-0540 | Reported to inhibit NGF from binding the TrkA receptor. | Ineffective at inhibiting NGF-p75NTR interaction (SPR data) | Primarily targets TrkA interaction | [5] |
| PQC 083 | Reported to inhibit NGF from binding the TrkA receptor. | Ineffective at inhibiting NGF-p75NTR interaction (SPR data) | Primarily targets TrkA interaction | [5] |
| LM11A-31 | p75NTR ligand that inhibits NGF binding to p75NTR-Fc. | A₂ = 1,192 nM | Selective for p75NTR over TrkA | [6] |
| THX-B | Potent, non-peptidic p75NTR antagonist. | Qualitative evidence of potent inhibition | Selective for p75NTR | [7] |
Note: IC50 values can vary depending on the experimental conditions and assay format. The SPR data provides a direct comparison of the inhibitory activity of these compounds on the NGF-p75NTR interaction under the same experimental settings.
Experimental Protocols
Surface Plasmon Resonance (SPR) Spectroscopy for Small Molecule-Protein Interaction
This method was employed for the independent verification of this compound's inhibitory effect on the NGF-p75NTR interaction.
Objective: To measure the binding affinity and kinetics of small molecule inhibitors to NGF and their ability to block the NGF-p75NTR interaction.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human NGF
-
Recombinant human p75NTR extracellular domain
-
Small molecule inhibitors (this compound, Ro 08-2750, ALE-0540, PQC 083)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.0)
-
Amine coupling kit (EDC, NHS)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Immobilize recombinant human NGF onto the activated surface of a flow cell. A reference flow cell is typically activated and blocked without ligand immobilization to subtract non-specific binding.
-
-
Analyte Binding (Inhibition Assay):
-
Prepare a series of concentrations of the small molecule inhibitor in running buffer.
-
Inject the small molecule inhibitor over the NGF-immobilized surface to assess direct binding.
-
To assess inhibition, pre-incubate a constant concentration of p75NTR with varying concentrations of the small molecule inhibitor.
-
Inject the p75NTR-inhibitor mixtures over the NGF-immobilized surface.
-
Monitor the binding response in real-time. A decrease in the binding signal of p75NTR to NGF in the presence of the inhibitor indicates successful inhibition.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for the interactions.
-
For inhibition assays, calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the binding of p75NTR to NGF.
-
Visualizations
Signaling Pathway of NGF-p75NTR and Inhibition by this compound
Caption: this compound inhibits the NGF-p75NTR signaling pathway leading to apoptosis.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing small molecule inhibitors of the NGF-p75NTR interaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Neurotrophin signalling [pfocr.wikipathways.org]
- 5. Novel c-Jun N-Terminal Kinase (JNK) Inhibitors with an 11H-Indeno[1,2-b]quinoxalin-11-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antagonism of proNGF or its receptor p75NTR reverses remodelling and improves bladder function in a mouse model of diabetic voiding dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of PD 90780: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the proper disposal of PD 90780, a non-peptide antagonist of the nerve growth factor (NGF). Due to the biologically active nature of this compound and the potential for uncharacterized hazards, it is crucial to treat this compound as a potentially hazardous substance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. The toxicological properties of this compound have not been fully elucidated, and it may be harmful through inhalation, ingestion, or skin absorption.[1]
| Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Skin Protection |
| Respiratory Protection |
In the event of an accidental spill, evacuate the area, ventilate, and decontaminate surfaces with alcohol.[1] Absorb spills with an inert material and collect for proper disposal as outlined below.
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to manage it as a chemical waste product in accordance with all applicable local, state, and federal regulations.
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Use a chemically resistant and leak-proof container for all this compound waste, including unused product, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials.
-
Ensure the container is properly sealed to prevent accidental spills or releases.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Disposal Request:
-
Contact your institution's EHS office or a licensed professional waste disposal service to arrange for the collection and disposal of the this compound waste.
-
Provide the EHS office with all necessary information about the waste, including its identity and quantity.
-
-
Documentation:
-
Maintain a record of the disposal, including the date, quantity of waste, and the disposal service used, in accordance with your laboratory's standard operating procedures and regulatory requirements.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Disclaimer: The information provided here is a general guide. Always consult your institution's specific safety and disposal protocols and the most recent Safety Data Sheet (SDS) for the compound. The ultimate responsibility for safe handling and disposal lies with the user.
References
Safeguarding Your Research: A Comprehensive Guide to Handling PD 90780
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the nerve growth factor (NGF) antagonist, PD 90780. In the absence of a specific Safety Data Sheet (SDS), this document outlines a cautious approach, treating this compound as a compound with unknown toxicity and handling it with the appropriate level of care to ensure personnel safety and operational integrity.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the level of procedural risk.
| Risk Level | Task Examples | Eyes and Face | Hand Protection | Body Protection | Respiratory Protection |
| Low | Weighing small quantities in a containment hood, preparing dilute solutions. | ANSI Z87.1-compliant safety glasses with side shields. | Disposable nitrile gloves. | Standard laboratory coat. | Not generally required if handled in a certified chemical fume hood. |
| Medium | Preparing stock solutions, performing in-vitro experiments. | Chemical splash goggles. | Double-gloving with nitrile gloves. | Chemical-resistant lab coat or apron over a standard lab coat. | Recommended to be performed in a chemical fume hood. |
| High | Handling large quantities, potential for aerosol generation (e.g., sonication, vortexing). | Face shield worn over chemical splash goggles. | Chemical-resistant gloves (e.g., neoprene or butyl rubber) over nitrile gloves. | Chemical-resistant suit or gown. | Use of a NIOSH-approved respirator with appropriate cartridges is advised, especially if not handled within a fume hood. |
Operational Plan: A Step-by-Step Approach to Safe Handling
Adherence to a strict operational protocol minimizes the risk of exposure and contamination.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
-
Pre-use Inspection: Before starting any procedure, inspect all PPE for integrity. Ensure safety showers and eyewash stations are accessible and operational.
-
Gather Materials: Have all necessary equipment, reagents, and waste containers assembled within the designated area before handling the compound.
2. Handling Procedures:
-
Weighing: When weighing solid this compound, use a balance inside a chemical fume hood or a containment enclosure to prevent the dispersal of fine powders.
-
Solution Preparation: Prepare solutions in the chemical fume hood. Add the solvent to the solid compound slowly to avoid splashing.
-
In-vitro Experiments: When adding this compound to cell cultures or other experimental systems, use appropriate containment measures to prevent spills and aerosols.
3. Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose laboratory cleaner.
-
PPE Removal: Remove PPE in the correct order to avoid self-contamination: outer gloves, gown/apron, face shield/goggles, inner gloves, and finally, respiratory protection (if used).
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing PPE.
Emergency Procedures: Preparedness for the Unexpected
In the event of an accidental release or exposure, a swift and informed response is critical.
-
Spill Response:
-
Small Spills (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Carefully scoop the absorbent material into a labeled hazardous waste container. Decontaminate the area.
-
Large Spills (or spills outside a fume hood): Evacuate the immediate area. Alert colleagues and your institution's Environmental Health and Safety (EHS) department. Restrict access to the area until it has been decontaminated by trained personnel.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated contaminated materials is essential to protect the environment and comply with regulations.
-
Waste Segregation: All solid and liquid waste containing this compound must be collected in separate, clearly labeled, and sealed hazardous waste containers.
-
Solid Waste: This includes contaminated gloves, bench paper, pipette tips, and absorbent materials from spills. Place these items in a designated, lined hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Disposal Protocol: Follow your institution's specific guidelines for the disposal of chemical waste. Contact your EHS department to arrange for the pickup and disposal of the hazardous waste containers.
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
